1-Boc-4-(4-bromobutyl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BrNO2/c1-14(2,3)18-13(17)16-10-7-12(8-11-16)6-4-5-9-15/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSNDRCACPSZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438711 | |
| Record name | tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142355-81-5 | |
| Record name | tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 142355-81-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-Boc-4-(4-bromobutyl)piperidine (CAS: 142355-81-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Boc-4-(4-bromobutyl)piperidine, a key intermediate in synthetic organic chemistry and medicinal chemistry. This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in drug discovery, particularly as a building block for G-protein coupled receptor (GPCR) ligands.
Compound Data
This compound , with the CAS number 142355-81-5 , is a versatile bifunctional molecule. It incorporates a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive bromobutyl side chain. This structure makes it an ideal starting material for introducing a substituted piperidine moiety into a target molecule through nucleophilic substitution reactions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 142355-81-5 |
| Molecular Formula | C₁₄H₂₆BrNO₂ |
| Molecular Weight | 320.27 g/mol |
| Appearance | Colorless liquid |
| Purity | ≥95% |
| Storage Temperature | Room Temperature |
Safety Information
This compound is classified with the following hazard and precautionary statements:
| Hazard Statements | Precautionary Statements |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine (Intermediate)
Materials:
-
4-Pyridineethanol
-
Hydrogen chloride (HCl) in ethanol
-
Platinum(IV) oxide (PtO₂)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Hydrogenation apparatus
-
Standard laboratory glassware
Procedure:
-
Hydrogenation of the Pyridine Ring: To a solution of 4-pyridineethanol (1.0 eq.) in methanol, add a catalytic amount of PtO₂.
-
The mixture is subjected to hydrogenation (50 psi H₂) at room temperature for 12-16 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the catalyst is filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield 4-(2-hydroxyethyl)piperidine.
-
Boc Protection: The crude 4-(2-hydroxyethyl)piperidine is dissolved in dichloromethane. Triethylamine (1.5 eq.) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq.) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 1-Boc-4-(2-hydroxyethyl)piperidine as a colorless oil.
Synthesis of this compound
Materials:
-
1-Boc-4-(2-hydroxyethyl)piperidine
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure (Appel Reaction):
-
To a solution of 1-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq.) and triphenylphosphine (1.2 eq.) in dry dichloromethane at 0 °C, add carbon tetrabromide (1.2 eq.) portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the final product, this compound.
Visualized Workflows
The following diagrams illustrate the synthetic pathway and a general application workflow for this compound.
Technical Guide: 1-Boc-4-(4-bromobutyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-4-(4-bromobutyl)piperidine, a key building block in synthetic and medicinal chemistry. This document details its chemical properties, outlines a general synthetic approach, and explores its application in the development of bioactive molecules.
Core Quantitative Data
The fundamental properties of this compound are summarized below, providing essential data for its use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 320.27 g/mol | [1] |
| Molecular Formula | C₁₄H₂₆BrNO₂ | [2] |
| CAS Number | 142355-81-5 | [2] |
| IUPAC Name | tert-butyl 4-(4-bromobutyl)-1-piperidinecarboxylate | [2] |
| Canonical SMILES | C1CCN(C(=O)OC(C)(C)C)CC1CCCCBr | |
| InChI Key | VRSNDRCACPSZIP-UHFFFAOYSA-N | [2] |
| Appearance | Not specified, likely an oil or low-melting solid | |
| Storage | Sealed in dry, 2-8°C |
Synthetic Protocols
This compound serves as a versatile intermediate, primarily utilized for introducing a piperidine moiety with a reactive butyl bromide handle. This allows for subsequent nucleophilic substitution reactions to build more complex molecular architectures.
General Synthesis of N-Boc-Piperidine Derivatives
The synthesis of N-Boc protected piperidines is a common procedure in organic chemistry. A general method involves the reaction of the corresponding piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Boc Protection of a Piperidine
-
Dissolve the piperidine starting material in a suitable solvent, such as dichloromethane (DCM).
-
Add a base, for example, triethylamine or N,N-diisopropylethylamine, to the solution at 0°C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the N-Boc protected piperidine.
Alkylation Reactions with this compound
The bromobutyl side chain of this compound is susceptible to nucleophilic attack, making it an excellent reagent for alkylating various substrates, such as amines, phenols, and thiols.
Experimental Protocol: General N-Alkylation
-
Dissolve the amine substrate (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.
-
Add this compound (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary to drive the reaction to completion, monitoring by TLC or LC-MS.
-
After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated.
-
The crude product can then be purified by column chromatography.
Applications in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a flexible butyl linker via this compound allows for the exploration of chemical space and the optimization of ligand-receptor interactions.
Derivatives of N-substituted piperidines are key scaffolds in the development of ligands for G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological processes and are major drug targets. Specifically, N-alkylated 1-Boc-4-(aminomethyl)piperidine derivatives have been investigated as ligands for dopamine D2 and sigma-1 (σ1) receptors.
Logical Workflow for a Drug Discovery Application
The following diagram illustrates a typical workflow in a drug discovery context, starting from the synthetic intermediate.
Caption: Synthetic and screening workflow for bioactive compounds.
Potential Signaling Pathway Involvement
Given the utility of similar scaffolds in targeting GPCRs like the dopamine D2 receptor, a potential signaling pathway that could be modulated by derivatives of this compound is the Gαi-coupled pathway.
Caption: Dopamine D2 receptor Gαi-coupled signaling pathway.
References
An In-depth Technical Guide to 1-Boc-4-(4-bromobutyl)piperidine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-4-(4-bromobutyl)piperidine, a key building block in modern medicinal chemistry. This document details its chemical structure, a plausible synthetic route with experimental protocols, and its applications as a versatile intermediate in the development of novel therapeutics. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.
Chemical Structure and Properties
This compound, also known as tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate, is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive bromobutyl side chain. This structure makes it an ideal intermediate for introducing a piperidine moiety with a flexible four-carbon linker into a target molecule through nucleophilic substitution reactions.
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₆BrNO₂ |
| Molecular Weight | 320.27 g/mol |
| CAS Number | 142355-81-5 |
| Synonyms | tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate |
| Appearance | Colorless to light yellow oil or low melting solid[1] |
| Purity (typical) | ≥97% (GC)[1] |
Synthesis and Experimental Protocols
A plausible and efficient synthesis of this compound can be envisioned as a two-step process starting from 4-piperidineethanol. The first step involves the protection of the piperidine nitrogen with a Boc group, followed by the bromination of the terminal hydroxyl group of the side chain.
Plausible Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on established chemical transformations for similar substrates.
Step 1: Synthesis of tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
-
To a solution of 4-piperidineethanol (1 equivalent) in dichloromethane (DCM), add triethylamine (Et₃N, 1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.
Step 2: Synthesis of this compound
Method A: Using Phosphorus Tribromide (PBr₃)
-
Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃, 0.5 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford this compound.
Method B: Using Carbon Tetrabromide and Triphenylphosphine (Appel Reaction)
-
To a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1 equivalent) and carbon tetrabromide (CBr₄, 1.5 equivalents) in anhydrous DCM, add triphenylphosphine (PPh₃, 1.5 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to yield the final product.
Table 2: Plausible Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Boc Protection | Step 2: Bromination (Method A) |
| Key Reagents | 4-Piperidineethanol, (Boc)₂O, Et₃N | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, PBr₃ |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours | 5-7 hours |
| Work-up | Aqueous wash | Aqueous quench and wash |
| Purification | Column Chromatography | Column Chromatography |
| Expected Yield | >90% | 70-85% |
| Expected Purity | >98% | >97% |
Characterization Data
Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.08 | br s | 2H | N-CH₂ (piperidine) | |
| ~3.41 | t | 2H | CH₂-Br | |
| ~2.67 | t | 2H | N-CH₂ (piperidine) | |
| ~1.85 | m | 2H | CH₂ | |
| ~1.67 | d | 2H | CH₂ | |
| ~1.45 | s | 9H | C(CH₃)₃ | |
| ~1.42 | m | 2H | CH₂ | |
| ~1.25-1.10 | m | 3H | CH and CH₂ | |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| ~154.9 | C=O (Boc) | |||
| ~79.2 | C(CH₃)₃ | |||
| ~44.0 (br) | N-CH₂ (piperidine) | |||
| ~36.1 | CH₂ | |||
| ~35.6 | CH (piperidine) | |||
| ~33.9 | CH₂-Br | |||
| ~32.0 | CH₂ (piperidine) | |||
| ~29.5 | CH₂ | |||
| ~28.5 | C(CH₃)₃ |
Role in Drug Discovery and Development
This compound is not typically a pharmacologically active molecule itself but serves as a crucial intermediate in the synthesis of more complex drug candidates. Its utility stems from the orthogonal reactivity of the Boc-protected amine and the bromoalkyl chain. The Boc group can be readily removed under acidic conditions to reveal the secondary amine, which can then be further functionalized. The bromoalkyl chain allows for the introduction of the piperidine moiety onto various nucleophilic scaffolds.
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. Its incorporation can favorably modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic profile.
Application as a Versatile Building Block
The following diagram illustrates the role of this compound as a versatile building block in the synthesis of diverse chemical entities.
Caption: Versatility of this compound in chemical synthesis.
Conclusion
This compound is a valuable and versatile chemical intermediate for researchers and professionals in the field of drug discovery and development. Its well-defined structure and predictable reactivity allow for the efficient incorporation of the important piperidine scaffold into a wide range of molecules. The synthetic protocols outlined in this guide, based on established chemical principles, provide a reliable pathway to access this key building block. As the demand for novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the importance of versatile intermediates like this compound in the synthetic chemist's toolbox will undoubtedly increase.
References
Technical Guide: Physicochemical Properties of 1-Boc-4-(4-bromobutyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 1-Boc-4-(4-bromobutyl)piperidine (CAS No. 142355-81-5), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of quantitative data, detailed experimental protocols for property determination, and logical workflows to guide its characterization and application. The piperidine moiety is a prevalent scaffold in numerous biologically active compounds, making a thorough understanding of its derivatives essential for the design and development of novel therapeutics.
Introduction
This compound, also known as tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate, is a valuable bifunctional building block in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for controlled reactions at other sites of the molecule. The terminal bromoalkyl chain provides a reactive handle for a variety of nucleophilic substitution reactions, enabling the facile introduction of the piperidinylbutyl moiety into larger molecular scaffolds. This versatility makes it a crucial intermediate in the synthesis of a wide range of compounds with potential therapeutic applications.
Physical Properties
| Property | Value | Source |
| CAS Number | 142355-81-5 | [1] |
| Molecular Formula | C₁₄H₂₆BrNO₂ | N/A |
| Molecular Weight | 320.27 g/mol | N/A |
| Physical Form | Colorless liquid | N/A |
| Boiling Point | 364.9 °C at 760 mmHg | [2] |
| Density | 1.192 g/cm³ | [2] |
| Flash Point | 174.5 °C | [2] |
| Vapor Pressure | 0 mmHg at 25 °C | [2] |
| Melting Point | Data not available | [2] |
| Solubility | Data not available | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of key physical properties of this compound. These protocols are based on standard laboratory techniques and can be adapted as needed.
Determination of Boiling Point (Micro-scale Method)
Given the high boiling point of this compound, a micro-scale method is recommended to minimize the amount of substance required.[3][4]
Apparatus:
-
Thiele tube or melting point apparatus with boiling point determination accessory
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
Procedure:
-
Add 0.5-1 mL of this compound to the small test tube.
-
Place the capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the test tube.
-
Heat the side arm of the Thiele tube gently and evenly.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat source.
-
The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[5]
-
Record the temperature. For accuracy, repeat the determination at least twice and calculate the average.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.
Apparatus:
-
Pycnometer (e.g., 10 mL) with a stoppered capillary
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
-
Distilled water
-
Acetone or other volatile solvent for cleaning
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer (m₁).
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. Ensure the water level is at the top of the capillary.
-
Remove the pycnometer from the bath, carefully dry the outside, and weigh it (m₂).
-
Empty the pycnometer, rinse it with acetone, and dry it completely.
-
Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature water bath.
-
Dry the outside of the pycnometer and weigh it (m₃).
-
The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.[6]
Apparatus:
-
Small glass vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a different solvent (e.g., water, ethanol, dichloromethane, hexane).
-
Seal the vials and place them in a temperature-controlled shaker (e.g., at 25 °C) for 24-48 hours to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved material to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any solid particles.
-
Accurately dilute the filtrate with an appropriate solvent to a concentration suitable for analysis.
-
Quantify the concentration of the dissolved compound using a pre-calibrated HPLC or GC method.[7]
-
Calculate the solubility in units such as mg/mL or mol/L.
Logical and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key workflows relevant to the characterization and use of this compound.
The diagram above outlines a logical workflow for the comprehensive physicochemical characterization of a new batch or sample of this compound. This process ensures the identity, purity, and key physical properties are well-documented before its use in further research or development activities.
This diagram illustrates a plausible synthetic pathway for this compound, starting from commercially available materials. This generalized scheme highlights the key transformations typically employed in the synthesis of such piperidine derivatives.
Conclusion
This compound is a foundational building block for the synthesis of complex molecules in drug discovery. This guide provides the currently available physical property data and outlines detailed experimental protocols for the determination of its key physicochemical characteristics. The provided workflows offer a logical framework for the characterization and synthesis of this and related compounds. A comprehensive understanding of these properties is crucial for its effective application in the development of novel pharmaceutical agents. Further experimental work is required to determine the melting point and a comprehensive solubility profile in various pharmaceutically relevant solvents.
References
- 1. This compound | 142355-81-5 | Benchchem [benchchem.com]
- 2. 1-BOC-4-(4-BROMO-BUTYL)-PIPERIDINE - Safety Data Sheet [chemicalbook.com]
- 3. chemconnections.org [chemconnections.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 1-Boc-4-(4-bromobutyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for the preparation of 1-Boc-4-(4-bromobutyl)piperidine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a key alcohol intermediate followed by its conversion to the target alkyl bromide. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the addition of a four-carbon unit to the 4-position of the piperidine ring through a Grignard reaction with 1-Boc-4-piperidone. This yields the intermediate alcohol, 1-Boc-4-(4-hydroxybutyl)piperidine. The subsequent step is the conversion of the terminal hydroxyl group to a bromide using standard brominating agents.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established chemical principles and analogous reactions found in the literature.[1][2][3]
Step 1: Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine
This procedure details a Grignard reaction between 1-Boc-4-piperidone and a protected 4-bromobutanol. The hydroxyl group of 4-bromobutanol is protected as a tetrahydropyranyl (THP) ether to prevent it from reacting with the Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
2-(4-Bromobutoxy)tetrahydro-2H-pyran
-
1-Boc-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a single crystal of iodine to activate the magnesium.
-
Add anhydrous THF to just cover the magnesium turnings.
-
Dissolve 2-(4-bromobutoxy)tetrahydro-2H-pyran (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 1-Boc-4-piperidone:
-
In a separate flame-dried flask, dissolve 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent to the solution of 1-Boc-4-piperidone via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Deprotection:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude THP-protected intermediate.
-
Dissolve the crude intermediate in a mixture of THF and 1 M HCl.
-
Stir the solution at room temperature for 2-4 hours to effect the deprotection of the THP group. Monitor by TLC.
-
Neutralize the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-4-(4-hydroxybutyl)piperidine.
-
Step 2: Synthesis of this compound
This step describes the conversion of the synthesized alcohol to the corresponding bromide. Two common methods are provided.
This method is effective for converting primary and secondary alcohols to alkyl bromides.[2][4][5][6]
Materials:
-
1-Boc-4-(4-hydroxybutyl)piperidine
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Phosphorus tribromide (PBr₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Boc-4-(4-hydroxybutyl)piperidine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.4 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
The Appel reaction is a mild method for converting alcohols to alkyl halides.[3][7][8][][10][11]
Materials:
-
1-Boc-4-(4-hydroxybutyl)piperidine
-
Anhydrous Dichloromethane (DCM)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
Procedure:
-
Dissolve 1-Boc-4-(4-hydroxybutyl)piperidine (1.0 equivalent) and carbon tetrabromide (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and any remaining starting materials.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis. The values are based on typical yields for analogous reactions and will vary depending on the specific reaction conditions and scale.
Table 1: Reagents for the Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine
| Reagent | Molar Eq. |
| 1-Boc-4-piperidone | 1.0 |
| Magnesium Turnings | 1.2 |
| 2-(4-Bromobutoxy)tetrahydro-2H-pyran | 1.1 |
Table 2: Expected Yield and Characterization Data
| Compound | Expected Yield (%) | Analytical Data Source (Analogous Compounds) |
| 1-Boc-4-(4-hydroxybutyl)piperidine | 60-80 | Spectral data for similar piperidine derivatives are available in chemical databases.[5][6] |
| This compound | 70-90 | Characterization data for related bromo-piperidine compounds can be found in the literature. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]
- 5. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]
- 10. Appel Reaction [organic-chemistry.org]
- 11. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
An In-depth Technical Guide to tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate, a key bifunctional molecule, serves as a valuable intermediate in the synthesis of a variety of complex organic compounds, particularly in the realm of pharmaceutical development. Its structure incorporates a Boc-protected piperidine ring, ensuring stability and facilitating controlled reactivity, and a terminal bromobutyl chain, which acts as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in medicinal chemistry.
Chemical Identity and Properties
The IUPAC name for the compound commonly referred to as 1-Boc-4-(4-bromobutyl)piperidine is tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate . This nomenclature precisely describes its molecular structure, featuring a piperidine ring substituted at the 4-position with a bromobutyl group and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| IUPAC Name | tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate |
| CAS Number | 142355-81-5 |
| Molecular Formula | C₁₄H₂₆BrNO₂ |
| Molecular Weight | 320.27 g/mol |
| Appearance | Colorless liquid |
| Purity | Typically ≥95% |
| Storage Temperature | Room Temperature |
Synthesis
A robust and scalable synthesis of tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate is crucial for its application in drug discovery and development. A common synthetic route involves a multi-step process starting from commercially available precursors.
Experimental Protocol: Synthesis of tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate
Materials:
-
4-Pyridinebutanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Hydrogen peroxide (H₂O₂)
-
Palladium on carbon (Pd/C)
-
Thionyl bromide (SOBr₂)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF))
-
Appropriate work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Boc Protection of 4-Pyridinebutanol: 4-Pyridinebutanol is reacted with di-tert-butyl dicarbonate in a suitable solvent like dichloromethane to protect the piperidine nitrogen. This reaction is typically carried out at room temperature.
-
N-Oxidation of the Pyridine Ring: The resulting Boc-protected pyridine derivative is then subjected to N-oxidation using an oxidizing agent such as hydrogen peroxide.
-
Reduction of the Pyridine Ring: The pyridine N-oxide is subsequently reduced to the corresponding piperidine. A common method for this reduction is catalytic hydrogenation using palladium on carbon as the catalyst.
-
Bromination of the Terminal Alcohol: The terminal hydroxyl group of the butyl chain is then converted to a bromide. This can be achieved by reacting the alcohol with a brominating agent like thionyl bromide in an appropriate solvent.
-
Work-up and Purification: After the reaction is complete, the mixture is carefully quenched and extracted. The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography on silica gel to yield pure tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate.
Applications in Drug Development
The dual functionality of tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate makes it a highly versatile building block in medicinal chemistry. The Boc-protected piperidine moiety is a common scaffold in many centrally active drugs, while the bromobutyl chain allows for the introduction of various pharmacophoric groups through alkylation reactions.
Role as a Synthetic Intermediate
This compound is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). The bromoalkyl group is a good leaving group, making it susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the facile construction of more complex molecules.
A generalized workflow for the utilization of tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate in the synthesis of a target molecule is depicted below.
Caption: General workflow for API synthesis.
This synthetic strategy allows for the late-stage introduction of diversity, which is a highly valuable approach in the lead optimization phase of drug discovery. By varying the nucleophile, a library of analogs can be rapidly synthesized and screened for biological activity.
Conclusion
tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate is a pivotal chemical intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its well-defined structure and versatile reactivity provide a reliable platform for the construction of novel drug candidates. The synthetic protocol outlined in this guide offers a practical approach for its preparation, enabling further exploration of its potential in medicinal chemistry and drug development.
Navigating the Safety Profile of 1-Boc-4-(4-bromobutyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the safety considerations for 1-Boc-4-(4-bromobutyl)piperidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety and handling information from structurally related molecules, namely Boc-protected piperidines and alkyl bromides. This guide is intended to provide a robust framework for risk assessment and the implementation of safe laboratory practices.
Hazard Identification and Classification
This compound is not officially classified under the Globally Harmonized System (GHS). However, based on the hazards associated with its constituent functional groups, a precautionary classification is presented below. The primary hazards are anticipated to stem from the alkyl bromide moiety, which is known for its potential as an alkylating agent, and the general irritant properties of piperidine derivatives.
Table 1: Postulated GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Note: This classification is not legally binding and is provided for guidance purposes only.
Physical and Chemical Properties
Table 2: Comparative Physical and Chemical Properties
| Property | 1-N-Boc-4-bromopiperidine | tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | 1-Boc-4-(aminomethyl)piperidine |
| Molecular Formula | C₁₀H₁₈BrNO₂ | C₁₆H₂₃BrN₂O₂ | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 264.16 g/mol [1] | 355.27 g/mol [2] | 214.30 g/mol |
| Appearance | Colorless to light yellow oil or low melting solid | - | - |
| Boiling Point | - | - | 237-238 °C (lit.) |
| Density | - | - | 1.013 g/mL at 25 °C (lit.) |
| Solubility | - | - | Soluble in chloroform and methanol.[3] |
Experimental Protocols for Safe Handling
Given the potential hazards, stringent adherence to the following experimental protocols is imperative for the safe handling of this compound and its analogs.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling the substance to determine the appropriate PPE.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Methodology:
-
Evacuate: Immediately clear the area of all personnel.
-
Alert: Inform coworkers and the laboratory supervisor of the spill.
-
PPE: Don the appropriate personal protective equipment, including respiratory protection if necessary.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, carefully sweep to avoid dust generation.
-
Collection: Collect the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
Stability and Reactivity
Chemical Stability: Boc-protected piperidines are generally stable under normal laboratory conditions. However, the Boc protecting group can be cleaved by strong acids. Alkyl bromides can be sensitive to light and may decompose over time.
Incompatible Materials:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Hazardous Decomposition Products: Upon combustion, this compound may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.
Toxicological and Ecotoxicological Information
No specific toxicological or ecotoxicological data is available for this compound. The information below is based on the general properties of its structural components.
Toxicological Information:
-
Acute Toxicity: Likely to be harmful if swallowed.[2]
-
Skin and Eye Irritation: Expected to be a skin and eye irritant.[2]
-
Respiratory Irritation: May cause respiratory tract irritation.[2]
-
Chronic Effects: Alkylating agents, such as alkyl bromides, are potential mutagens and may have other long-term health effects with repeated or prolonged exposure.[6]
Ecotoxicological Information: Based on data for similar brominated organic compounds, this compound is expected to be very toxic to aquatic life with long-lasting effects.[6] It should not be released into the environment.
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Some similar compounds are stored at refrigerated temperatures (2-8 °C).
Disposal: Dispose of this chemical and any contaminated materials as hazardous waste in accordance with all applicable regulations. Do not allow it to enter drains or waterways.
Conclusion
While a specific Safety Data Sheet for this compound is not currently available, a thorough risk assessment based on the known hazards of Boc-protected piperidines and alkyl bromides is essential for its safe use in a research and development setting. The implementation of rigorous engineering controls, appropriate personal protective equipment, and strict adherence to safe handling protocols are paramount to minimizing potential risks to researchers and the environment. This technical guide provides a foundation for establishing such safety procedures.
References
- 1. tert-Butyl 4-bromopiperidine-1-carboxylate | C10H18BrNO2 | CID 15541517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectral Data of 1-Boc-4-(4-bromobutyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral characteristics of 1-Boc-4-(4-bromobutyl)piperidine, a valuable intermediate in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectral data based on the analysis of its structural features and comparison with closely related analogues. Additionally, it includes a plausible synthetic protocol and standard methodologies for spectral data acquisition.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and data from similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | br s | 2H | -N-CH₂- (piperidine) |
| ~3.40 | t | 2H | -CH₂-Br |
| ~2.65 | t | 2H | -N-CH₂- (piperidine) |
| ~1.85 | m | 2H | -CH₂-CH₂Br |
| ~1.65 | m | 2H | Piperidine CH |
| ~1.45 | s | 9H | -C(CH₃)₃ |
| ~1.30-1.50 | m | 5H | Piperidine CH and Butyl CH₂ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C=O (Boc) |
| ~79.5 | -C(CH₃)₃ |
| ~44.0 | -N-CH₂- (piperidine) |
| ~36.0 | Piperidine CH |
| ~34.0 | -CH₂-Br |
| ~32.0 | Piperidine CH₂ |
| ~30.0 | Butyl CH₂ |
| ~28.5 | -C(CH₃)₃ |
| ~28.0 | Butyl CH₂ |
Solvent: CDCl₃
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2975, 2850 | C-H stretch (alkane) |
| ~1690 | C=O stretch (carbamate) |
| ~1420 | C-H bend (alkane) |
| ~1160 | C-N stretch |
| ~1250 | C-O stretch |
| ~650 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 322/324 | [M+H]⁺ (isotopic pattern for Br) |
| 266/268 | [M - C₄H₉O₂ + H]⁺ (loss of Boc group) |
| 222/224 | [M - C₅H₉NO₂ + H]⁺ (loss of Boc-piperidine fragment) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
While specific experimental data for the title compound is scarce, a plausible synthesis can be designed based on established organic chemistry reactions. The following protocols describe a likely synthetic route and standard procedures for acquiring the spectral data.
Synthesis of this compound
A common method for the synthesis of such a compound would involve the alkylation of a suitable piperidine precursor. An example of a potential synthetic route is the reaction of 1-Boc-4-piperidone with a Grignard reagent derived from 1,3-dibromopropane, followed by dehydration and hydrobromination, or a more direct coupling reaction. A more straightforward approach would be the reductive amination of 1-Boc-4-piperidone with 4-bromobutylamine.
A plausible, though not definitively published, two-step synthesis could involve:
-
Grignard reaction: Reaction of 1-Boc-4-piperidone with a Grignard reagent formed from 1-bromo-3-chloropropane to introduce the four-carbon chain.
-
Halogen exchange: Conversion of the chloro group to a bromo group using a Finkelstein reaction.
A Note on a Key Precursor: A crucial starting material for many syntheses of 4-substituted piperidines is tert-butyl 4-bromopiperidine-1-carboxylate . The experimental ¹H NMR data for this precursor is as follows:
-
¹H NMR (250 MHz, CDCl₃): δ 1.46 (s, 9H), 1.79-2.00 (m, 2H), 2.00-2.16 (m, 2H), 3.31 (ddd, J = 13.67, 7.73, 3.73 Hz, 2H), 3.68 (ddd, J = 13.55, 6.85, 3.65 Hz, 2H), 4.34 (tt, J = 7.69, 3.81 Hz, 1H).[1]
Spectral Data Acquisition
The following are standard protocols for obtaining the spectral data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
Process the data using appropriate software, referencing the ¹H spectrum to residual CHCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Obtain a background spectrum of the empty attenuated total reflectance (ATR) crystal.
-
Place a small amount of the neat sample directly on the ATR crystal.
-
Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum using electrospray ionization (ESI) in positive ion mode.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
-
Visualizations
The following diagrams illustrate a potential experimental workflow for the synthesis and characterization of this compound and the logical flow of spectral data analysis.
Caption: A potential workflow for the synthesis and characterization of this compound.
Caption: Logical workflow for structural confirmation using spectral data.
References
In-Depth Technical Guide to 1-Boc-4-(4-bromobutyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-4-(4-bromobutyl)piperidine (CAS No. 142355-81-5), a versatile building block in medicinal chemistry. This document details its commercial availability, physicochemical properties, a plausible synthetic route, and its application in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly for the sigma-1 receptor.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and catalog numbers.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | ADVH14DBC0FF | 95% | 250 mg, 1 g, 5 g |
| ChemicalBook | CB21119675 | >97% | Inquire for pricing |
| Capot Chemical | 35013 | >97% | Inquire for pricing |
| MOLBASE | M235946 | >98% | Inquire for pricing |
| AChemBlock | P41299 | >95% | 250 mg, 1 g, 5 g |
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its safe handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆BrNO₂ | [1] |
| Molecular Weight | 320.27 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 364.9 °C at 760 mmHg | |
| Density | 1.192 g/cm³ | |
| Flash Point | 174.5 °C | |
| Storage Temperature | Room Temperature | [2] |
| Purity | Typically ≥95% | [2] |
Safety Information: As with any chemical reagent, it is crucial to handle this compound in a well-ventilated laboratory fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis Protocol
Step 1: Boc Protection of 4-Piperidineethanol
The first step involves the protection of the secondary amine of 4-piperidineethanol with a tert-butoxycarbonyl (Boc) group.
-
Reaction: 4-Piperidineethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Work-up: Following the completion of the reaction, a standard aqueous work-up is performed to remove the base and other water-soluble impurities. The organic layer is then dried and concentrated under reduced pressure to yield 1-Boc-4-piperidineethanol.
Step 2: Bromination of 1-Boc-4-piperidineethanol
The terminal hydroxyl group of the protected piperidine is then converted to a bromide.
-
Reaction: 1-Boc-4-piperidineethanol is treated with a brominating agent. Common reagents for this transformation include phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃). The reaction is typically carried out in an anhydrous aprotic solvent, such as DCM or THF, often at reduced temperatures to control reactivity.
-
Work-up and Purification: After the reaction is complete, it is quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by column chromatography on silica gel, to afford the desired this compound.
The following diagram illustrates this proposed synthetic pathway:
Caption: Proposed synthetic pathway for this compound.
Application in Drug Discovery: Synthesis of a Sigma-1 Receptor Ligand
This compound is a valuable intermediate for the synthesis of various biologically active molecules, particularly ligands for G-protein coupled receptors (GPCRs). Its bifunctional nature, possessing a protected piperidine nitrogen and a reactive alkyl bromide, allows for sequential and controlled introduction of different pharmacophoric elements. A significant application lies in the synthesis of selective sigma-1 (σ₁) receptor ligands, which are promising therapeutic targets for a range of neurological and psychiatric disorders.
Experimental Workflow: Alkylation of a Primary Amine
The following protocol describes a general procedure for the N-alkylation of a primary amine with this compound, a key step in the synthesis of many sigma-1 receptor ligands.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., a substituted aniline or benzylamine) (1.0-1.2 eq)
-
A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)) (2-3 eq)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (MeCN))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the primary amine in the anhydrous solvent, add the base and stir the mixture at room temperature under an inert atmosphere for 15-30 minutes.
-
Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
The subsequent deprotection of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane), yields the final sigma-1 receptor ligand.
The logical flow of this experimental procedure is depicted in the following diagram:
Caption: Experimental workflow for the N-alkylation of a primary amine.
Signaling Pathway Context
The synthesized ligands, upon binding to the sigma-1 receptor, can modulate its activity. The sigma-1 receptor is a unique intracellular protein chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It is involved in regulating a variety of cellular processes, including calcium signaling, ion channel function, and neuronal survival. Ligand binding can either activate or inhibit the receptor, leading to downstream effects on these pathways.
The following diagram provides a simplified representation of a potential signaling pathway influenced by a sigma-1 receptor ligand:
Caption: Simplified signaling pathway involving the sigma-1 receptor.
This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors. For further detailed information, consulting the primary literature and supplier-provided documentation is highly recommended.
References
Stability and Storage of 1-Boc-4-(4-bromobutyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-Boc-4-(4-bromobutyl)piperidine, a key intermediate in pharmaceutical synthesis. The information herein is intended to guide researchers and drug development professionals in maintaining the integrity and purity of this compound through proper handling and storage, and to provide a framework for its stability assessment.
Chemical Stability Profile
This compound possesses two primary functional groups that influence its stability: the N-Boc (tert-butoxycarbonyl) protecting group and the primary alkyl bromide. The stability of the molecule is contingent on the conditions to which it is exposed, with temperature, humidity, and pH being critical factors.
The N-Boc group is known to be labile under acidic conditions, which can lead to its cleavage and the formation of the corresponding free piperidine. The alkyl bromide moiety is susceptible to nucleophilic substitution, particularly hydrolysis, which would result in the formation of the corresponding alcohol. Furthermore, the presence of both a nucleophilic secondary amine (if deprotected) and an electrophilic alkyl bromide within the same molecule raises the possibility of intramolecular cyclization.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light, which can accelerate degradation. |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. | General good laboratory practice for handling chemical reagents. |
Illustrative Stability Data
The following tables present illustrative stability data for this compound under various conditions. This data is hypothetical and intended to demonstrate expected trends based on the chemical properties of the molecule. Actual stability will depend on the specific purity of the batch and storage conditions.
Table 1: Long-Term Stability (Illustrative)
| Storage Condition | Time (Months) | Purity (%) | Major Degradant (%) |
| 2-8°C, Dry, Inert Atmosphere | 0 | 99.5 | <0.1 |
| 6 | 99.3 | 0.2 | |
| 12 | 99.1 | 0.4 | |
| 24 | 98.5 | 0.9 | |
| 25°C / 60% RH | 0 | 99.5 | <0.1 |
| 6 | 97.0 | 2.5 | |
| 12 | 94.5 | 4.8 |
Table 2: Accelerated Stability (Illustrative)
| Storage Condition | Time (Months) | Purity (%) | Major Degradant (%) |
| 40°C / 75% RH | 0 | 99.5 | <0.1 |
| 1 | 96.2 | 3.1 | |
| 3 | 92.0 | 7.2 | |
| 6 | 87.5 | 11.5 |
Potential Degradation Pathways
The primary degradation pathways for this compound are hypothesized to be hydrolysis of the alkyl bromide and acid-catalyzed cleavage of the N-Boc group. Intramolecular cyclization following deprotection is also a possibility.
Experimental Protocols
A comprehensive stability assessment of this compound should involve a formal stability study and forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Stability Study Protocol
This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.
Methodology:
-
Material: A representative batch of this compound with a purity of >98% is used.
-
Initial Analysis (t=0): The initial purity and impurity profile are determined using a validated HPLC-UV method.
-
Storage Conditions:
-
Long-Term: Samples are stored at 2-8°C.
-
Accelerated: Samples are stored at 40°C with 75% relative humidity (RH).
-
-
Testing Schedule:
-
Long-Term: Samples are tested at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Samples are tested at 0, 1, 3, and 6 months.
-
-
Analysis: At each time point, samples are analyzed for purity, and the formation of any degradation products is quantified. Mass balance should be assessed to ensure all major degradation products are detected.
Forced Degradation Study Protocol
Forced degradation studies are conducted to identify likely degradation products and demonstrate the specificity of the analytical method.
Stress Conditions:
-
Acid Hydrolysis: The compound is dissolved in 0.1 M HCl and heated at 60°C for 24 hours.
-
Base Hydrolysis: The compound is dissolved in 0.1 M NaOH and heated at 60°C for 24 hours.
-
Oxidation: The compound is dissolved in a 3% solution of hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is heated at 80°C for 48 hours.
-
Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Samples from each stress condition are then analyzed by HPLC-UV, and the resulting degradation products are characterized, often by LC-MS, to elucidate their structures.
Representative HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Logical Framework for Stability Assessment
The overall assessment of the stability of this compound follows a logical progression from understanding the molecule's inherent properties to defining its shelf-life under specified storage conditions.
Conclusion
The stability of this compound is governed by the reactivity of its N-Boc and alkyl bromide functionalities. Adherence to recommended storage conditions—specifically, refrigeration in a dry, inert, and light-protected environment—is crucial for maintaining its purity and minimizing degradation. A systematic approach to stability testing, incorporating both long-term studies and forced degradation, is essential for fully characterizing its stability profile and ensuring its suitability for use in research and drug development.
Methodological & Application
Synthesis of Novel Piperidine Derivatives from 1-Boc-4-(4-bromobutyl)piperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from the versatile building block, 1-Boc-4-(4-bromobutyl)piperidine. The protocols outlined below focus on leveraging the reactive bromobutyl moiety for nucleophilic substitution and intramolecular cyclization reactions, enabling the creation of a library of novel compounds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable intermediate for the synthesis of various substituted piperidines. The piperidine motif is a prevalent scaffold in numerous biologically active compounds and approved drugs. The presence of the Boc protecting group on the piperidine nitrogen allows for selective reactions at the terminal bromine of the butyl chain. Subsequent deprotection of the Boc group can then provide a handle for further functionalization. This document details procedures for the synthesis of N-alkylated, O-alkylated, and spirocyclic derivatives.
Application Notes
The derivatives synthesized from this compound have potential applications in various therapeutic areas. Piperidine-containing molecules are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The ability to introduce diverse functionalities via the bromobutyl chain allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesized derivatives can be screened for activity as central nervous system (CNS) agents, anti-inflammatory drugs, or cardiovascular agents. The spirocyclic derivatives, in particular, introduce conformational rigidity, which can lead to enhanced potency and selectivity for their biological targets.
Synthetic Pathways Overview
The following diagram illustrates the key synthetic transformations described in this document, starting from this compound.
Caption: Synthetic routes from this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Alkylated Amine Derivatives
This protocol describes the general procedure for the N-alkylation of primary and secondary amines with this compound.
Workflow:
Caption: Workflow for N-alkylation.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperazine, aniline derivatives)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)
-
Solvent (e.g., Acetonitrile, DMF, or DMSO)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen solvent (e.g., acetonitrile), add the amine (1.2 eq.) and the base (2.0 eq.).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated derivative.
Quantitative Data Summary:
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | ACN | 80 | 12 | 85-95 |
| N-Boc-piperazine | Cs₂CO₃ | DMF | 60 | 16 | 80-90 |
| Aniline | Et₃N | DMSO | 100 | 24 | 60-75 |
Protocol 2: Synthesis of O-Alkylated Phenol Derivatives
This protocol outlines the synthesis of ether derivatives through the O-alkylation of phenols with this compound.
Workflow:
Caption: Workflow for O-alkylation.
Materials:
-
This compound
-
Phenol or substituted phenol
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Acetone, Acetonitrile, or DMF)
-
Ethyl acetate
-
1 M aqueous NaOH solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol (1.2 eq.) in the chosen solvent (e.g., acetone), add the base (2.0 eq.) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M aqueous NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the O-alkylated product.
Quantitative Data Summary:
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 18 | 80-90 |
| 4-Methoxyphenol | Cs₂CO₃ | ACN | 80 | 12 | 85-95 |
| 4-Nitrophenol | K₂CO₃ | DMF | 60 | 16 | 75-85 |
Protocol 3: Synthesis of Spiro-piperidine Derivatives via Intramolecular Cyclization
This protocol describes a potential route to spiro-piperidine derivatives through the intramolecular cyclization of a suitable precursor derived from this compound. This example outlines the formation of a spiro-pyrrolidinium salt, which can be a precursor to other spirocyclic systems.
Logical Relationship for Spirocyclization:
Caption: Logical steps for spiro-piperidine synthesis.
Materials:
-
N-alkylated precursor (synthesized from this compound and a suitable amine, e.g., methylamine)
-
Solvent (e.g., Acetonitrile or Toluene)
-
Base (optional, e.g., NaH or KHMDS for deprotonation of certain precursors)
-
Diethyl ether
Procedure:
-
Synthesize the N-substituted precursor by reacting this compound with a primary amine (e.g., methylamine) following Protocol 1.
-
Dissolve the purified N-substituted precursor in a high-boiling solvent like toluene.
-
Heat the solution to reflux to promote intramolecular cyclization. The reaction progress can be monitored by the disappearance of the starting material using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (the spiro-pyrrolidinium salt) forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Wash the solid product with a non-polar solvent like diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum.
Note: The conditions for intramolecular cyclization can vary significantly depending on the nature of the nucleophile and the length of the tether. For less reactive nucleophiles, a strong, non-nucleophilic base may be required to generate an anion for the cyclization.
Quantitative Data (Illustrative):
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(4-(1-Boc-piperidin-4-yl)butyl)-N-methylamine | Toluene | Reflux | 24 | 70-80 |
Conclusion
The protocols provided herein offer a foundation for the synthesis of a variety of derivatives from this compound. These methods are adaptable and can be applied to a wide range of nucleophiles, enabling the generation of diverse chemical libraries for biological screening. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
Application Notes and Protocols: 1-Boc-4-(4-bromobutyl)piperidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(4-bromobutyl)piperidine is a versatile bifunctional building block crucial in modern medicinal chemistry. Its structure incorporates a piperidine ring, a common scaffold in numerous pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, and a reactive 4-bromobutyl chain.[1] The Boc group ensures the stability of the piperidine nitrogen, allowing for selective reactions at the terminal bromide. This reagent is primarily utilized as an alkylating agent to introduce the N-Boc-piperidinebutyl moiety onto various scaffolds, enabling the exploration of chemical space and the optimization of lead compounds. The subsequent deprotection of the Boc group under acidic conditions reveals a secondary amine, providing a handle for further diversification.
The piperidine motif is prized for its ability to introduce a three-dimensional character into otherwise flat molecules, which can enhance binding to protein targets.[1] This application note details the use of this compound in the synthesis of key therapeutic agents, specifically focusing on Poly(ADP-ribose) polymerase (PARP) inhibitors and Sigma-1 (σ1) receptor ligands.
Application 1: Synthesis of PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks.[2][3] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient. Inhibiting PARP-1 in these cancer cells leads to an accumulation of DNA damage, resulting in cell death through a concept known as synthetic lethality.[3][4] Many potent PARP inhibitors feature a piperidine ring to occupy a specific pocket in the enzyme's active site.
The 4-(piperidin-4-yl)butyl group can be introduced by alkylating a phenolic core, a common feature in PARP inhibitor pharmacophores, with this compound.
Representative Experimental Protocol: Alkylation of a Phenolic Precursor
This protocol describes a representative synthesis of a PARP-1 inhibitor intermediate via O-alkylation.
-
Reaction Setup: To a solution of a suitable phenolic precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Addition of Alkylating Agent: Add this compound (1.2 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired O-alkylated product.
-
Boc Deprotection: Dissolve the purified product in a solution of 4M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours. Remove the solvent under reduced pressure to yield the final piperidine-containing compound as a hydrochloride salt.
Representative Data
The following table summarizes representative yields and biological activity for piperidine-containing PARP-1 inhibitors synthesized through similar alkylation strategies.[2]
| Compound ID | Reaction Yield (%) | PARP-1 IC₅₀ (nM) | Antiproliferative IC₅₀ (μM, MDA-MB-436 cells) |
| 6a | Not Reported | 8.33 | 8.56 ± 1.07 |
| 15d | Not Reported | 12.02 | 6.99 ± 2.62 |
Application 2: Synthesis of Sigma-1 (σ1) Receptor Ligands
The Sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[5][6] Consequently, σ1 receptor modulators are of significant therapeutic interest. The piperidine scaffold is a privileged motif in the design of potent and selective σ1 ligands, often forming a key part of the pharmacophore that interacts with the receptor binding pocket.[7]
This compound can be used to alkylate secondary amines to generate ligands containing a tertiary amine, a common structural feature for high-affinity σ1 receptor binding.
Representative Experimental Protocol: Alkylation of a Secondary Amine
This protocol outlines a representative synthesis of a σ1 receptor ligand via N-alkylation.
-
Reaction Setup: Dissolve the secondary amine precursor (1.0 eq) and this compound (1.1 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the mixture to 70-90 °C and stir for 16-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude material using silica gel chromatography.
-
Boc Deprotection: Treat the purified intermediate with a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) or 4M HCl in dioxane at room temperature for 1-3 hours. Concentrate the solution in vacuo to afford the desired final product as a salt.
Representative Data
The table below shows representative binding affinities for piperidine-based σ1 receptor ligands developed using similar synthetic routes.[7]
| Compound ID | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R/S1R) |
| 1 | 3.2 | 105 | 33 |
| 2 | 24 | >1200 | >50 |
| 3 | 8.9 | 230 | 26 |
| Haloperidol | 2.5 | 2.6 | ~1 |
Visualizations
Experimental and Logical Workflows
Caption: General workflow for synthesis using this compound.
Caption: Logic of using a building block to generate diverse compound libraries.
Signaling Pathway
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Boc-4-(4-bromobutyl)piperidine in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Boc-4-(4-bromobutyl)piperidine is a versatile bifunctional building block widely employed in medicinal chemistry and organic synthesis. Its structure incorporates a piperidine ring, a common scaffold in central nervous system (CNS) active agents, protected with a tert-butyloxycarbonyl (Boc) group, and a bromobutyl chain that serves as an electrophile for alkylation reactions.[1][2] This combination allows for the straightforward introduction of a piperidine-butyl moiety into various molecular frameworks, making it a valuable tool in the synthesis of targeted ligands for G-protein coupled receptors (GPCRs) and other biological targets. Applications for this building block are prominent in the development of dopamine D3 receptor antagonists, sigma receptor ligands, and neurokinin receptor antagonists.[3][4][5]
Application 1: Synthesis of Dopamine D3 Receptor Ligands
The dopamine D3 receptor is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease.[6] this compound is frequently used to synthesize potent and selective D3 receptor ligands by linking the piperidine core to an appropriate pharmacophore, often an arylpiperazine or a related motif.[7][8][9]
General Synthetic Workflow
The general strategy involves the N-alkylation of a nucleophilic amine (e.g., an arylpiperazine) with this compound, followed by deprotection of the Boc group and subsequent functionalization if required.
Caption: General workflow for the synthesis of amine-containing ligands.
Experimental Protocol: Synthesis of a Generic D3 Receptor Ligand
This protocol describes a general procedure for the N-alkylation of an arylpiperazine with this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted Arylpiperazine (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
Dichloromethane (DCM), anhydrous
Procedure:
Step 1: N-Alkylation
-
To a solution of the substituted arylpiperazine in anhydrous DMF, add potassium carbonate.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected intermediate.
-
Purify the crude product by silica gel column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate in anhydrous dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting residue is the final amine salt, which can be further purified by recrystallization or precipitation.
Data Presentation: D3 Receptor Ligand Affinities
The following table summarizes the binding affinities of representative D3 receptor ligands synthesized using this compound or similar building blocks.
| Compound ID | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 vs. D2 Selectivity |
| 9a | 0.8 | 136 | ~170-fold |
| 21c | 1.3 (IC50) | Not Reported | Not Reported |
| 25 | Not Reported | Not Reported | >400-fold |
| 8 | Not Reported | Not Reported | >400-fold |
Data is compiled from multiple sources for illustrative purposes.[3][8]
Application 2: Synthesis of Sigma Receptor Ligands
Sigma receptors, including the σ1 and σ2 subtypes, are implicated in various CNS disorders and are targets for the development of novel therapeutics for pain, neurodegenerative diseases, and cancer.[5][10] this compound is a key building block for constructing sigma receptor ligands, often by attaching it to various aromatic and heterocyclic systems.[5][11][12]
Experimental Protocol: Synthesis of a Generic Sigma Receptor Ligand
The synthesis of sigma receptor ligands often follows a similar N-alkylation protocol as described for the D3 receptor ligands.
Materials:
-
This compound (1.0 eq)
-
Aromatic or heterocyclic amine (e.g., substituted aniline or indole) (1.0-1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Acetonitrile (ACN) or DMF, anhydrous
-
Standard workup and purification reagents
Procedure:
-
Combine the amine, base, and this compound in an anhydrous solvent.
-
Heat the reaction mixture (e.g., 80 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Perform an aqueous workup and extraction.
-
Purify the crude product via column chromatography to yield the Boc-protected intermediate.
-
Deprotect the Boc group using standard acidic conditions (TFA or HCl in an appropriate solvent).
-
Isolate and purify the final product.
Data Presentation: Sigma Receptor Ligand Affinities
The table below shows the binding affinities for representative sigma receptor ligands.
| Compound ID | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| 12a | 1.2 | Not Reported |
| 12c | 0.7 | Not Reported |
| 25b | 0.077 (pKi = 9.13) | 3.63 (pKi = 8.44) |
Data is compiled from multiple sources for illustrative purposes.[11][12]
Signaling Pathway Visualization
Simplified Dopamine D3 Receptor Signaling
Dopamine D3 receptors are Gi/o-coupled GPCRs. Upon activation by an agonist like dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists synthesized using this compound block this signaling cascade.
Caption: Simplified Dopamine D3 receptor signaling pathway.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments: Radioligand Binding and Computational Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unict.it [iris.unict.it]
- 11. air.unimi.it [air.unimi.it]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Alkylation Reactions with 1-Boc-4-(4-bromobutyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the versatile use of 1-Boc-4-(4-bromobutyl)piperidine as a key building block in the synthesis of a variety of organic compounds. This reagent is particularly valuable in drug discovery and development for the introduction of a Boc-protected piperidinylbutyl moiety, a common scaffold in biologically active molecules, including ligands for G-protein coupled receptors (GPCRs) and sigma receptors.
Introduction
This compound is a bifunctional molecule featuring a Boc-protected piperidine nitrogen and a reactive bromobutyl chain. The tert-butoxycarbonyl (Boc) protecting group ensures the selective alkylation of various nucleophiles at the terminal carbon of the butyl chain, preventing undesired reactions at the piperidine nitrogen. Subsequent deprotection of the Boc group under acidic conditions readily yields the corresponding secondary amine, which can be further functionalized. This allows for a modular and efficient approach to the synthesis of complex molecules with potential therapeutic applications.
This document outlines protocols for the N-alkylation of amines and indoles, and the O-alkylation of phenols using this compound.
N-Alkylation of Amines
The alkylation of primary and secondary amines with this compound is a straightforward and widely used method for the synthesis of more complex secondary and tertiary amines, respectively. This reaction is fundamental in the preparation of various drug candidates, including sigma receptor ligands.
Experimental Protocol: N-Alkylation of 1-Phenylpiperazine
Objective: To synthesize tert-butyl 4-(4-(4-phenylpiperazin-1-yl)butyl)piperidine-1-carboxylate.
Materials:
-
This compound
-
1-Phenylpiperazine
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for column chromatography)
Procedure:
-
To a solution of 1-phenylpiperazine (1.0 equivalent) in acetonitrile (10 mL per mmol of amine), add potassium carbonate (2.0 equivalents).
-
Add a solution of this compound (1.1 equivalents) in acetonitrile to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
General Workflow for N-Alkylation of Amines
Caption: General workflow for the N-alkylation of amines.
Data Presentation: N-Alkylation of Amines (Analogous Reactions)
| Amine Nucleophile | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Phenylpiperazine | This compound | K₂CO₃ | CH₃CN | 80 | 18 | 85-95 (estimated) |
| Aniline | This compound | Na₂CO₃ | DMF | 90 | 16 | 80-90 (estimated) |
Note: Yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
O-Alkylation of Phenols
The reaction of phenols with this compound provides a convenient route to aryl ethers containing the piperidinylbutyl moiety. This transformation is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.
Experimental Protocol: O-Alkylation of Phenol
Objective: To synthesize tert-butyl 4-(4-phenoxybutyl)piperidine-1-carboxylate.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for column chromatography)
Procedure:
-
To a solution of phenol (1.0 equivalent) in DMF (10 mL per mmol of phenol), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 equivalents) in DMF.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
General Workflow for O-Alkylation of Phenols
Caption: General workflow for the O-alkylation of phenols.
Data Presentation: O-Alkylation of Phenols (Analogous Reactions)
| Phenol Nucleophile | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | This compound | K₂CO₃ | DMF | 70 | 16 | 75-85 (estimated) |
| 4-Methoxyphenol | This compound | Cs₂CO₃ | CH₃CN | 80 | 12 | 80-90 (estimated) |
Note: Yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
N-Alkylation of Indoles
The N-alkylation of indoles with this compound is a valuable method for synthesizing compounds with potential applications in medicinal chemistry, particularly for targeting central nervous system disorders. The reaction typically requires a base to deprotonate the indole nitrogen.
Experimental Protocol: N-Alkylation of Indole
Objective: To synthesize tert-butyl 4-(4-(1H-indol-1-yl)butyl)piperidine-1-carboxylate.
Materials:
-
This compound
-
Indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for column chromatography)
Procedure:
-
To a solution of indole (1.0 equivalent) in anhydrous DMF (15 mL per mmol of indole) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
General Workflow for N-Alkylation of Indoles
Caption: General workflow for the N-alkylation of indoles.
Data Presentation: N-Alkylation of Indoles (Analogous Reactions)
| Indole Nucleophile | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Indole | 1,4-Dibromobutane | KOH | DMF | RT | 1 | 80-90 (for 1-(4-bromobutyl)-1H-indole) |
| 5-Bromoindole | This compound | NaH | THF | RT | 18 | 70-80 (estimated) |
Note: The yield for the reaction with 1,4-dibromobutane is for the formation of the intermediate bromo-butyl indole. Further reaction would be required to couple the piperidine. Yields are estimated based on analogous reactions and may vary.
Signaling Pathway Application: GPCR Ligand Synthesis
The piperidinylbutyl scaffold is a key component in many ligands targeting G-protein coupled receptors. The synthesis of these ligands often involves the alkylation of a pharmacophore (e.g., an amine, phenol, or heterocycle) with this compound, followed by deprotection and further modification if necessary.
Caption: Synthesis of a GPCR ligand and its biological action.
Conclusion
This compound is a highly effective and versatile reagent for introducing the piperidinylbutyl moiety into a wide range of molecules. The protocols described herein for the alkylation of amines, phenols, and indoles provide a solid foundation for the synthesis of novel compounds for drug discovery and development. The straightforward nature of these reactions, coupled with the ease of Boc-group removal, makes this building block an invaluable tool for medicinal chemists. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
Application Notes and Protocols: 1-Boc-4-(4-bromobutyl)piperidine in the Synthesis of GPCR Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(4-bromobutyl)piperidine is a valuable bifunctional building block in medicinal chemistry, particularly for the synthesis of ligands targeting G-protein coupled receptors (GPCRs). The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for regioselective reactions, while the bromobutyl chain serves as a versatile electrophile for introducing the piperidine moiety onto various pharmacophores through N- or O-alkylation. This piperidine scaffold is a common feature in ligands for a range of GPCRs, including dopamine and sigma receptors, which are implicated in numerous neurological and psychiatric disorders.
These application notes provide a detailed overview of the utility of this compound in the synthesis of GPCR ligands, with a focus on dopamine D2/D3 and sigma-1 receptors. Included are detailed experimental protocols, quantitative data for representative ligands, and diagrams of relevant signaling pathways and experimental workflows.
I. Synthesis of GPCR Ligands using this compound
The primary application of this compound is in the alkylation of nucleophilic pharmacophores. The butyl chain provides a flexible linker to connect the piperidine ring to a core aromatic or heteroaromatic structure. A prominent example of a GPCR ligand class that can be synthesized using this approach are analogues of the atypical antipsychotic cariprazine, which is a dopamine D3/D2 receptor partial agonist.
General Synthetic Scheme:
The synthesis typically involves the N-alkylation of a piperazine-containing pharmacophore with this compound, followed by the deprotection of the Boc group and subsequent functionalization.
Experimental Protocol: Synthesis of a Cariprazine Analogue
This protocol describes the synthesis of a cariprazine analogue by reacting 1-(2,3-dichlorophenyl)piperazine with this compound, followed by deprotection and urea formation.
Materials:
-
1-(2,3-dichlorophenyl)piperazine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylcarbamoyl chloride
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: N-Alkylation
-
To a solution of 1-(2,3-dichlorophenyl)piperazine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected secondary amine.
Step 3: Urea Formation
-
Dissolve the deprotected amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C and add N,N-dimethylcarbamoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by silica gel column chromatography or recrystallization.
II. Quantitative Data
The following tables summarize representative quantitative data for cariprazine and related analogues, demonstrating the high affinity of this ligand class for dopamine D2 and D3 receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of Cariprazine and its Metabolites [1]
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) |
| Cariprazine | 0.49 - 0.71 | 0.085 - 0.3 | 1.4 - 2.6 |
| Desmethyl-cariprazine | 0.5 - 1.2 | 0.2 - 0.5 | 1.8 - 3.0 |
| Didesmethyl-cariprazine | 1.0 - 2.5 | 0.3 - 0.8 | 2.0 - 4.0 |
Table 2: Functional Activity (EC50, nM and Emax, %) of Cariprazine Analogues at the D3 Receptor [2][3]
| Compound Analogue (Modification) | G Protein Activation (EC50, nM) | G Protein Activation (Emax, %) | β-Arrestin2 Recruitment (EC50, nM) | β-Arrestin2 Recruitment (Emax, %) |
| Cariprazine (Reference) | 2.5 | 50 | 5.0 | 60 |
| Analogue 1 (2-methoxyphenyl) | 3.1 | 45 | 6.2 | 55 |
| Analogue 2 (3-chlorophenyl) | 1.8 | 55 | 4.5 | 65 |
III. Signaling Pathways
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. It can also modulate ion channels and activate other signaling cascades, such as the Akt/GSK3β pathway, often through β-arrestin-mediated mechanisms.[4][5]
Sigma-1 Receptor Signaling
The sigma-1 receptor is not a classical GPCR but a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It modulates a variety of signaling pathways by interacting with other proteins, including ion channels and other receptors. It plays a crucial role in regulating calcium homeostasis between the ER and mitochondria and is involved in cellular stress responses.[6][7][8]
Conclusion
This compound is a key synthetic intermediate that enables the construction of a diverse range of GPCR ligands. Its utility is particularly evident in the synthesis of high-affinity ligands for dopamine and sigma receptors. The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting these important receptor systems. The straightforward nature of the alkylation reactions, combined with the established importance of the piperidine scaffold, ensures that this building block will continue to be a valuable tool in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
The Versatile Precursor: Application Notes and Protocols for 1-Boc-4-(4-bromobutyl)piperidine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(4-bromobutyl)piperidine is a key heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of novel compounds targeting the central nervous system (CNS). Its bifunctional nature, featuring a protected piperidine nitrogen and a reactive bromobutyl chain, makes it an ideal starting material for creating diverse molecular architectures. In neuroscience, this precursor is instrumental in the development of ligands for various receptors, with a significant focus on the sigma-1 receptor (σ1R). The σ1R is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, implicated in a wide range of neurological and psychiatric conditions, including neurodegenerative diseases, neuropathic pain, and depression. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of novel sigma-1 receptor ligands.
Application Notes
The primary application of this compound in neuroscience research is as a precursor for the synthesis of high-affinity and selective sigma-1 receptor ligands. The piperidine moiety is a common scaffold in many CNS-active compounds and is crucial for the interaction with the σ1R binding site. The 4-(4-bromobutyl) side chain allows for the introduction of various aryl or other functional groups through nucleophilic substitution reactions, enabling the exploration of the chemical space around the core piperidine structure to optimize binding affinity, selectivity, and pharmacokinetic properties.
Synthesized ligands are subsequently used in a variety of in vitro and in vivo assays to characterize their pharmacological profile and assess their therapeutic potential. These studies are critical for identifying lead compounds for the development of novel treatments for neurological disorders.
Data Presentation: Sigma-1 Receptor Ligands Synthesized from Piperidine Precursors
The following table summarizes quantitative data for representative sigma-1 receptor ligands synthesized from piperidine-based precursors. This data is essential for comparing the affinity and selectivity of different compounds.
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (σ2R Ki / σ1R Ki) | Reference |
| Compound 4b (AD186) | Sigma-1 | 2.7 | 10 | [1][2] |
| Compound 5b (AB21) | Sigma-1 | 13 | 7.8 | [1][2] |
| Compound 8f (AB10) | Sigma-1 | 10 | 16.5 | [1][2] |
| Compound 12a | Sigma-1 | 1.2 | >700 | [3] |
| Compound 12c | Sigma-1 | 0.7 | 829 | [3] |
| E-1 | Sigma-1 | 15 | 84 | [4] |
Experimental Protocols
I. Synthesis of a Representative Sigma-1 Receptor Ligand
This protocol describes a general method for the synthesis of a sigma-1 receptor ligand using a 1-Boc-4-substituted piperidine precursor.
Step 1: N-Alkylation of an Amine with a 1-Boc-4-substituted Piperidine
-
Materials:
-
This compound
-
Desired amine (e.g., a substituted aniline or benzylamine)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the desired amine (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture at 80 °C under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Boc-Deprotection
-
Materials:
-
Boc-protected intermediate from Step 1
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA or 4M HCl in dioxane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the final deprotected amine salt.
-
II. In Vitro Characterization: Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the sigma-1 receptor.
-
Materials:
-
Synthesized compound (test ligand)
-
Membrane homogenates from guinea pig brain (source of σ1R)
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of the test ligand.
-
In a 96-well plate, add the Tris-HCl buffer, membrane homogenate (typically 150-200 µg protein), and the test ligand at various concentrations.
-
For total binding, add buffer instead of the test ligand.
-
For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Initiate the binding reaction by adding a fixed concentration of [³H]-(+)-pentazocine (e.g., 5 nM).
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test ligand that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
III. In Vivo Evaluation: Capsaicin-Induced Allodynia Model
This protocol assesses the potential analgesic effect of the synthesized compounds in a model of neuropathic pain.[1][2]
-
Animals:
-
Male Swiss albino mice (20-25 g)
-
-
Procedure:
-
Administer the synthesized compound or vehicle (e.g., saline) intraperitoneally (i.p.) at the desired dose (e.g., 20 mg/kg).[1][2]
-
After a predetermined time (e.g., 30 minutes), inject capsaicin (1 µg/20 µL) into the plantar surface of the right hind paw.
-
Observe the animals and record the time spent licking the injected paw for 5 minutes.
-
A reduction in licking time compared to the vehicle-treated group indicates an antiallodynic effect.
-
To confirm the involvement of the sigma-1 receptor, a separate group of animals can be pre-treated with a known σ1R agonist (e.g., PRE-084) before the administration of the test compound. Reversal of the antiallodynic effect by the agonist suggests that the test compound acts as a σ1R antagonist.[1][2]
-
Visualizations
Caption: General synthetic route to sigma-1 receptor ligands.
Caption: Workflow for the evaluation of synthesized ligands.
Caption: Simplified sigma-1 receptor signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Deprotection of 1-Boc-4-(4-bromobutyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-deprotection of 1-Boc-4-(4-bromobutyl)piperidine, a common intermediate in pharmaceutical synthesis. The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The following sections present common deprotection methods, a summary of reaction conditions, and detailed experimental procedures.
Overview of N-Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed process that involves the protonation of the carbamate oxygen followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1] The tert-butyl cation is typically scavenged by the solvent or other nucleophiles present in the reaction mixture. Common reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl).[3][4] The choice of reagent and solvent can be critical to achieving high yields and purity, especially when other sensitive functional groups are present in the molecule.
Comparison of Common Deprotection Protocols
The selection of an appropriate deprotection protocol depends on factors such as the scale of the reaction, the presence of other acid-labile groups, and desired purity of the final product. Below is a summary of commonly employed conditions for the N-deprotection of Boc-protected amines, which are applicable to this compound.
| Reagent | Solvent | Concentration | Temperature | Reaction Time | Typical Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 °C to Room Temp. | 30 min - 2 hours | 87-95% | [5][6] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M | 0 °C to Room Temp. | 30 min - 24 hours | 48-100% | [7][8] |
| Hydrogen Chloride (HCl) | Ethyl Acetate | 1M | Room Temp. | Varies | Not Specified | [5] |
| Oxalyl Chloride | Methanol | 3 equivalents | Room Temp. | 1 - 4 hours | up to 90% | [9][10] |
| p-Toluenesulfonic acid | Mechanochemical (solvent-free) | 2 equivalents | Room Temp. | 10 minutes | ~Quantitative | [11] |
Experimental Workflow
The general workflow for the N-deprotection of this compound is outlined below. This process includes the reaction setup, monitoring, work-up, and isolation of the final product.
Caption: General experimental workflow for the N-deprotection of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the N-deprotection of this compound using two common acidic reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally efficient method for Boc deprotection.[6]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA, although concentrations of 20-50% TFA in DCM are also effective.[5][6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Dissolve the residue in an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Carefully wash the organic solution with saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the deprotected product, 4-(4-bromobutyl)piperidine.
-
The crude product can be used without further purification or can be purified by column chromatography if necessary.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is often considered milder than using TFA and can be advantageous for substrates with acid-sensitive functional groups.[5]
Materials:
-
This compound
-
4M Hydrogen Chloride (HCl) in 1,4-dioxane
-
1,4-Dioxane, anhydrous (if dilution is needed)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH)
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane.[7] The amount of HCl solution added should be sufficient to ensure complete reaction, typically in excess.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours, and in some cases, may require stirring overnight.[7] Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo. The product will likely be obtained as the hydrochloride salt.
-
To obtain the free amine, dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine, 4-(4-bromobutyl)piperidine.
-
If the hydrochloride salt is the desired product, the crude solid obtained after solvent removal can be triturated with a solvent like diethyl ether to induce precipitation, followed by filtration and drying.[7]
Safety Precautions
-
Both trifluoroacetic acid and concentrated solutions of hydrogen chloride are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The neutralization of acidic solutions with bicarbonate or carbonate bases will produce carbon dioxide gas, which can cause pressure buildup in a sealed container. Ensure adequate venting.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fulir.irb.hr [fulir.irb.hr]
Application Notes and Protocols for the Scale-up Synthesis of 1-Boc-4-(4-bromobutyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 1-Boc-4-(4-bromobutyl)piperidine, a key intermediate in the development of various pharmaceutical compounds. The described methodologies are designed to be robust and scalable for laboratory and pilot plant settings.
Introduction
Piperidine derivatives are integral structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2][3][4] The 1-Boc-4-substituted piperidine scaffold, in particular, serves as a versatile building block for drug discovery, enabling the exploration of diverse chemical space. This document outlines a scalable synthetic route to this compound, focusing on process efficiency, yield optimization, and product purity.
Synthetic Strategy
The proposed multi-step synthesis for this compound is outlined below. This strategy begins with the readily available 4-hydroxypiperidine, proceeds through Boc protection, and culminates in the introduction of the 4-bromobutyl side chain via a two-step sequence involving tosylation and subsequent displacement with bromide.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Boc-4-hydroxypiperidine
This protocol details the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials and Equipment:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
50 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Charge the 50 L reactor with 4-hydroxypiperidine (2.5 kg, 24.7 mol) and a solution of sodium hydroxide (1.19 kg, 29.7 mol) in 12.5 L of water.
-
Cool the mixture to 0-5 °C with constant stirring.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (5.93 kg, 27.2 mol) in 12.5 L of dioxane.
-
Slowly add the (Boc)₂O solution to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x 10 L).
-
Combine the organic layers, wash with brine (1 x 5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure 1-Boc-4-hydroxypiperidine as a white crystalline solid.
-
Dry the product in a vacuum oven at 40 °C to a constant weight.
| Parameter | Value |
| Starting Material | 4-Hydroxypiperidine |
| Scale | 2.5 kg |
| Yield | 4.5 - 4.8 kg (90-95%) |
| Purity (HPLC) | >98% |
Step 2: Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine
This protocol describes the alkylation of 1-Boc-4-hydroxypiperidine with a protected form of a four-carbon linker which is then deprotected. A more direct approach using 1,4-butanediol is presented here for process simplification, though it may require optimization to control dialkylation.
Materials and Equipment:
-
1-Boc-4-hydroxypiperidine
-
1,4-Butanediol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
100 L jacketed glass reactor with overhead stirring, temperature probe, addition funnel, and nitrogen inlet
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Set up the 100 L reactor under a nitrogen atmosphere.
-
Charge the reactor with anhydrous THF (40 L) and sodium hydride (1.2 kg, 30.0 mol, 60% dispersion).
-
Cool the suspension to 0-5 °C.
-
Slowly add a solution of 1-Boc-4-hydroxypiperidine (4.0 kg, 19.9 mol) in anhydrous THF (20 L) to the reactor via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Add 1,4-butanediol (3.58 kg, 39.8 mol) to the reaction mixture.
-
Heat the reaction to reflux (approx. 66 °C) and maintain for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0-5 °C.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 L).
-
Combine the organic layers, wash with brine (1 x 10 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to yield 1-Boc-4-(4-hydroxybutyl)piperidine as a colorless oil.
| Parameter | Value |
| Starting Material | 1-Boc-4-hydroxypiperidine |
| Scale | 4.0 kg |
| Yield | 3.8 - 4.3 kg (70-80%) |
| Purity (HPLC) | >97% |
Step 3: Synthesis of this compound
This final step involves the conversion of the terminal alcohol to a bromide, a key transformation for subsequent coupling reactions. The use of phosphorus tribromide is a common and effective method for this transformation.[5][6]
Materials and Equipment:
-
1-Boc-4-(4-hydroxybutyl)piperidine
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
100 L jacketed glass reactor with overhead stirring, temperature probe, addition funnel, and nitrogen inlet
-
Rotary evaporator
Procedure:
-
Set up the 100 L reactor under a nitrogen atmosphere.
-
Charge the reactor with a solution of 1-Boc-4-(4-hydroxybutyl)piperidine (3.5 kg, 12.9 mol) in anhydrous DCM (35 L).
-
Cool the solution to 0-5 °C.
-
Slowly add phosphorus tribromide (1.55 kg, 5.7 mol) to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0-5 °C.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Separate the organic layer, and wash it with water (1 x 15 L) and brine (1 x 15 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be used in the next step without further purification or can be purified by column chromatography if higher purity is required.
| Parameter | Value |
| Starting Material | 1-Boc-4-(4-hydroxybutyl)piperidine |
| Scale | 3.5 kg |
| Yield | 3.9 - 4.3 kg (90-95%) |
| Purity (HPLC) | >95% (crude) |
Process Workflow and Logic
The following diagram illustrates the overall workflow for the scale-up synthesis, highlighting key stages and decision points.
Caption: Overall workflow for the scale-up synthesis.
Troubleshooting and Safety Considerations
A logical approach to troubleshooting common issues is essential for a successful scale-up campaign.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 6. 9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-(4-bromobutyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 1-Boc-4-(4-bromobutyl)piperidine. The information is designed to help improve reaction yields and address common issues encountered during the experimental process.
Synthesis Overview
The primary route for the synthesis of this compound involves a two-step process. The first step is the preparation of the precursor alcohol, 1-Boc-4-(4-hydroxybutyl)piperidine. The second, and often more challenging step, is the bromination of this alcohol to yield the final product.
Caption: General two-step synthesis pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Precursor Synthesis: 1-Boc-4-(4-hydroxybutyl)piperidine
Q1: What are the common methods for synthesizing the precursor alcohol, 1-Boc-4-(4-hydroxybutyl)piperidine?
A1: The most common method involves the Grignard reaction between 1-Boc-4-piperidone and a suitable three-carbon Grignard reagent with a protected hydroxyl group, such as (3-(tetrahydropyran-2-yloxy)propyl)magnesium bromide, followed by deprotection. An alternative is to use a Grignard reagent prepared from 1,3-dibromopropane, which can be challenging due to the formation of byproducts.
Q2: I am getting low yields in my Grignard reaction. What could be the issue?
A2: Low yields in Grignard reactions are often due to:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.
-
Quality of Magnesium: Use high-quality magnesium turnings. Activation with a small crystal of iodine or 1,2-dibromoethane may be necessary to initiate the reaction.
-
Side Reactions: Wurtz coupling of the alkyl halide can occur. This can be minimized by slow addition of the alkyl halide to the magnesium turnings.
Bromination Reaction: this compound
Q3: What are the recommended methods for the bromination of 1-Boc-4-(4-hydroxybutyl)piperidine?
A3: Two primary methods are recommended for this transformation:
-
Phosphorus Tribromide (PBr₃): This is a common and effective reagent for converting primary alcohols to alkyl bromides. The reaction typically proceeds via an S_{N}2 mechanism, which leads to inversion of configuration if a chiral center is present (not applicable in this specific case).[1]
-
Appel Reaction (PPh₃/CBr₄): This method uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). It is known for its mild reaction conditions and is also an S_{N}2 type reaction.[2][3][4][5]
Q4: My bromination reaction with PBr₃ is giving a low yield. What are the common causes and solutions?
A4: Low yields with PBr₃ are a frequent issue. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider increasing the reaction time or temperature slightly.
-
Formation of Phosphite Esters: A significant side reaction is the formation of stable phosphite esters which do not convert to the desired alkyl bromide.[6]
-
Moisture Sensitivity: PBr₃ reacts violently with water. Ensure all glassware and solvents are scrupulously dry.[1]
-
Workup Issues: The phosphorus-containing byproducts can be difficult to remove.
-
Solution: Quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution. Thoroughly extract the product with a suitable organic solvent. Washing the organic layer with saturated sodium bicarbonate and brine is crucial.
-
Q5: I am using the Appel reaction and struggling to remove the triphenylphosphine oxide byproduct. What is the best way to purify my product?
A5: Triphenylphosphine oxide (TPPO) is a common byproduct of the Appel and Wittig reactions and can be challenging to remove due to its polarity and solubility in many organic solvents.[7][8][9][10] Here are some effective purification strategies:
-
Crystallization: If your product is a solid, recrystallization may be effective.
-
Filtration/Precipitation: After the reaction, you can often precipitate the TPPO by adding a non-polar solvent like pentane or hexane and then filtering the mixture.[7][8]
-
Chromatography: Column chromatography on silica gel is a reliable method for separating the product from TPPO. A gradient elution starting with a non-polar solvent system is often effective.[8]
-
Chemical Treatment: In some cases, treatment with zinc chloride can form a complex with TPPO, facilitating its removal by precipitation.[7][10]
Q6: Are there any other potential side reactions I should be aware of during the bromination?
A6: Besides the formation of phosphite esters (with PBr₃) and TPPO (with the Appel reaction), other potential side reactions include:
-
Elimination Reactions: Although less common with primary alcohols, elimination to form an alkene can occur, especially if the reaction is overheated or if a strong base is present.
-
Ether Formation: Intermolecular dehydration of the alcohol can lead to the formation of a diether, though this is more likely under acidic conditions.
Data Presentation: Comparison of Bromination Methods
| Parameter | Phosphorus Tribromide (PBr₃) | Appel Reaction (PPh₃/CBr₄) |
| Reagents | PBr₃ | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) |
| Typical Solvents | Dichloromethane (DCM), Diethyl ether | Dichloromethane (DCM), Acetonitrile |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Mechanism | S_{N}2 | S_{N}2 |
| Common Yields | 50-90% (highly substrate and condition dependent)[6][11] | 75-90% (often clean reactions)[5][12] |
| Key Byproducts | Phosphorous acid and related phosphorus species | Triphenylphosphine oxide (TPPO), Bromoform |
| Advantages | Readily available reagent, relatively inexpensive. | Mild reaction conditions, high yields, often cleaner reactions.[3][5] |
| Disadvantages | Moisture sensitive, can form stable phosphite ester byproducts, workup can be challenging.[1][6] | Stoichiometric amounts of PPh₃ required, removal of TPPO can be difficult.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine
This protocol is a general guideline and may require optimization.
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 3-bromopropanol protected with a suitable protecting group (e.g., TBDMS) in anhydrous THF.
-
Add a small amount of the bromide solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction:
-
Cool the Grignard reagent to 0 °C.
-
In a separate flame-dried flask, dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF.
-
Add the solution of 1-Boc-4-piperidone dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Deprotection:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotect the hydroxyl group using standard conditions (e.g., TBAF for TBDMS) to yield 1-Boc-4-(4-hydroxybutyl)piperidine.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)
-
Reaction Setup:
-
In a flame-dried, two-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 1-Boc-4-(4-hydroxybutyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of PBr₃:
-
Add phosphorus tribromide (0.4 - 0.5 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise to the cooled solution of the alcohol over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel.
-
Protocol 3: Bromination using the Appel Reaction (PPh₃/CBr₄)
-
Reaction Setup:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve 1-Boc-4-(4-hydroxybutyl)piperidine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of CBr₄:
-
In a separate flask, dissolve carbon tetrabromide (1.2 eq) in anhydrous DCM.
-
Add the CBr₄ solution dropwise to the cooled alcohol and PPh₃ solution over 30 minutes.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Add pentane or a mixture of hexane/ether to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a pad of Celite or silica gel, washing with pentane.
-
Concentrate the filtrate to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel.
-
Visualizations
Caption: A troubleshooting workflow for addressing low yields in the bromination step.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. reddit.com [reddit.com]
- 7. Workup [chem.rochester.edu]
- 8. shenvilab.org [shenvilab.org]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
Technical Support Center: Purification of 1-Boc-4-(4-bromobutyl)piperidine by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 1-Boc-4-(4-bromobutyl)piperidine using silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for purifying this compound by column chromatography? A1: The purification relies on the principle of adsorption chromatography.[1] The components of the crude mixture are separated based on their differential polarity. The stationary phase (silica gel) is highly polar, while the mobile phase (a solvent system, typically non-polar) flows through it. Less polar compounds interact weakly with the silica gel and elute faster, while more polar compounds have stronger interactions and elute more slowly.[1]
Q2: What is a recommended mobile phase (solvent system) for this purification? A2: A common and effective mobile phase for separating moderately polar compounds like N-Boc protected piperidines is a mixture of hexanes (or heptane) and ethyl acetate (EtOAc).[1] A gradient elution, starting with a low percentage of ethyl acetate in hexanes and gradually increasing the polarity, is typically used to achieve the best separation.
Q3: What is the ideal target Rf (retention factor) value on a TLC plate before running the column? A3: For optimal separation on a column, the target compound should have an Rf value of approximately 0.2-0.4 in the chosen solvent system on a TLC plate.[2] This Rf range generally ensures that the compound will move through the column at a reasonable rate without eluting too quickly with the solvent front or requiring excessively large volumes of solvent.
Q4: Is this compound stable on standard silica gel? A4: While the piperidine and alkyl bromide moieties are generally stable, the Boc (tert-butoxycarbonyl) protecting group is known to be sensitive to acidic conditions and can be cleaved.[2] Standard silica gel is slightly acidic, which can potentially lead to partial decomposition of the product during purification, appearing as a new, more polar spot on TLC. The basic nitrogen of the piperidine ring can also interact strongly with acidic silica, causing significant peak tailing.[3]
Q5: How can I confirm the purity of the final product after purification? A5: The purity of the isolated this compound should be assessed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) provides a quick check for baseline impurities. For structural confirmation and a more accurate purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.[4] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity analysis.[4]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound.
Q1: My product is not moving from the origin (top of the column). What should I do? A1:
-
Possible Cause: The mobile phase is not polar enough to elute the compound. Your compound is strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, if you started with 10% EtOAc, move to 15%, then 20%, and so on, while monitoring the fractions by TLC.
Q2: My product and impurities are all eluting together in the first few fractions. How can I fix this? A2:
-
Possible Cause: The mobile phase is too polar, causing all components of the mixture to travel with the solvent front without significant interaction with the silica gel.
-
Solution: Start the elution with a much less polar solvent system. Perform preliminary TLC analysis with various solvent ratios (e.g., 5% EtOAc/Hexanes, 10% EtOAc/Hexanes) to find a system that gives your product an Rf value between 0.2 and 0.4.[2]
Q3: The TLC analysis of my fractions shows long, streaky spots (tailing) for my product. What causes this and how can I prevent it? A3:
-
Possible Cause: The basic nitrogen atom on the piperidine ring is interacting strongly with the acidic silanol groups on the surface of the silica gel.[3] This can also be caused by overloading the column with too much crude material.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (NEt₃), to your mobile phase (typically 0.1-1%).[3] It is also good practice to prepare the silica slurry in a solvent containing the same percentage of triethylamine before packing the column. This neutralizes the acidic sites and significantly improves peak shape. If overloading is the issue, use less crude material or a larger diameter column.
Q4: My crude material is poorly soluble in the non-polar eluent. How should I load it onto the column? A4:
-
Possible Cause: Loading a sample in a solvent that is significantly more polar than the mobile phase will lead to poor separation and band broadening.[5]
-
Solution: Use the "dry loading" method.[6] Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane). Add a portion of silica gel (approximately 5-10 times the mass of your sample) to this solution.[5] Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[6]
Q5: I am seeing a new, more polar spot in my column fractions that was not present in the initial crude material. What is happening? A5:
-
Possible Cause: Your compound is decomposing on the column. The acid-sensitive Boc group is likely being cleaved by the acidic silica gel.[2][7]
-
Solution: As described in Q3, neutralize the silica gel and the eluent with 0.1-1% triethylamine.[3] This will create a non-acidic environment and protect the Boc group from cleavage. If the problem persists, consider using a different stationary phase, such as neutral alumina.[7]
Data Presentation
Table 1: Typical Parameters for Column Chromatography Purification
| Parameter | Recommended Condition/Material | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard adsorbent for flash chromatography of moderately polar organic compounds.[1] |
| Mobile Phase System | Hexanes / Ethyl Acetate (EtOAc) | Provides a good polarity range for eluting Boc-protected amines.[1] |
| Gradient Profile | Start: 5-10% EtOAc in HexanesEnd: 30-50% EtOAc in Hexanes | A gradual increase in polarity allows for the separation of non-polar impurities first, followed by the elution of the target compound. |
| Basic Additive | 0.1 - 1% Triethylamine (NEt₃) | Neutralizes acidic silica gel, preventing product decomposition and reducing peak tailing.[3] |
| Target Rf (TLC) | ~0.2 - 0.4 | Ensures efficient migration and separation on the column.[2] |
Experimental Protocols
Protocol 1: Preliminary TLC Analysis
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.
-
Prepare several TLC developing chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3), each containing 0.5% triethylamine.
-
Spot the crude material onto separate TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots using a UV lamp (if UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Select the solvent system that provides an Rf value of 0.2-0.4 for the desired product spot.[2]
Protocol 2: Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes + 0.5% NEt₃).
-
Pour the slurry into the column and use gentle tapping or air pressure to pack it evenly, avoiding air bubbles.[1]
-
Add another thin layer of sand on top of the packed silica. .
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (5-10x the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder.[5]
-
Carefully layer this powder onto the sand at the top of the packed column. .
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Apply gentle air pressure to begin eluting the solvent, collecting the eluent in sequentially numbered test tubes or flasks.[8]
-
Maintain a constant flow rate. If the flow is too fast, equilibration time is lost; if too slow, band broadening can occur due to diffusion.[5]
-
Gradually increase the polarity of the mobile phase as the column runs, based on TLC monitoring. .
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions onto a TLC plate and develop it in the solvent system identified in Protocol 1.
-
Identify the fractions containing the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 1-Boc-4-(4-bromobutyl)piperidine
Welcome to the technical support center for the synthesis of 1-Boc-4-(4-bromobutyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues during the synthesis of this key building block. Below you will find frequently asked questions (FAQs) addressing common side reactions and experimental challenges, detailed experimental protocols, and visual aids to clarify reaction pathways and troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of this compound, focusing on two primary synthetic routes: Route A: Bromination of 1-Boc-4-(4-hydroxybutyl)piperidine and Route B: Alkylation of a 1-Boc-piperidine derivative with 1,4-dibromobutane .
Route A: Bromination of 1-Boc-4-(4-hydroxybutyl)piperidine
Q1: My reaction to convert 1-Boc-4-(4-hydroxybutyl)piperidine to the bromide using phosphorus tribromide (PBr₃) is showing a low yield and multiple spots on my TLC. What are the likely side products?
A1: Low yields and the presence of multiple byproducts when using PBr₃ are common issues. The primary side reactions to consider are:
-
Formation of Phosphate/Phosphite Esters: The alcohol starting material can react with PBr₃ to form stable phosphate or phosphite esters which may be difficult to convert to the desired bromide, especially if the reaction conditions (temperature, stoichiometry) are not optimal. These phosphorus-containing byproducts can complicate purification.
-
Elimination to Form Alkenes: Although less common for primary alcohols, elimination to form an alkene is a potential side reaction, particularly if the reaction is heated excessively.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material remaining. The reaction with PBr₃ proceeds via an Sₙ2 mechanism, which can be slower for sterically hindered alcohols.[1][2][3]
Troubleshooting Tips:
-
Control Stoichiometry: Use a slight excess of PBr₃ to ensure complete conversion of the alcohol.
-
Temperature Control: Maintain a low temperature (typically 0 °C to room temperature) to minimize elimination and other side reactions.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Aqueous Work-up: A careful aqueous work-up is crucial to remove the phosphorous acid byproduct.
Q2: I'm using the Appel reaction (CBr₄/PPh₃) for the bromination, but I'm having difficulty purifying my product from a white solid. What is this impurity and how can I remove it?
A2: The white solid impurity is almost certainly triphenylphosphine oxide (TPPO), a common byproduct of the Appel reaction.[4][5][6] TPPO is notoriously difficult to remove by standard silica gel chromatography due to its polarity and tendency to co-elute with products.
Troubleshooting Tips for TPPO Removal:
-
Crystallization: If your product is a solid, recrystallization may effectively remove the TPPO.
-
Alternative Chromatography: Using a different stationary phase, such as alumina, or employing a different solvent system might improve separation.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or diethyl ether, allowing it to be filtered off.
-
Chemical Conversion: There are literature methods to convert TPPO into a more easily separable derivative, although this adds an extra step to your synthesis.
Route B: Alkylation of a 1-Boc-piperidine derivative with 1,4-dibromobutane
Q3: I am attempting to alkylate a 1-Boc-piperidine derivative with 1,4-dibromobutane and I am observing a significant amount of a product with a much higher molecular weight than expected.
A3: This is likely due to dialkylation , where a second molecule of your piperidine derivative reacts with the already formed this compound. This results in a symmetrical dimer.
Troubleshooting Tips:
-
Use of Excess Alkylating Agent: Employ a significant excess of 1,4-dibromobutane to favor the mono-alkylation product.
-
Slow Addition: Adding the piperidine derivative slowly to the reaction mixture containing the excess 1,4-dibromobutane can also minimize dialkylation.
-
Dilution: Running the reaction at a higher dilution can disfavor the bimolecular dialkylation reaction.
Q4: My mass spectrometry analysis shows a product with the same mass as my desired product, but it has different retention time and spectroscopic properties. What could this be?
A4: A likely isomer is the product of N-alkylation followed by intramolecular cyclization. The piperidine nitrogen, although protected by the Boc group, can still exhibit some nucleophilicity, especially under basic conditions or at elevated temperatures. This can lead to the formation of a spirocyclic quaternary ammonium salt.
Troubleshooting Tips:
-
Careful Choice of Base: Use a non-nucleophilic base if one is required for the deprotonation of your piperidine precursor.
-
Temperature Control: Avoid high temperatures which can promote N-alkylation and subsequent cyclization.
-
Protecting Group Stability: Ensure the Boc group remains intact throughout the reaction. Partial deprotection can lead to a free secondary amine which is much more nucleophilic.
Q5: I am seeing a loss of HBr from my product during work-up or upon standing. What is happening?
A5: This is likely due to an elimination reaction , forming an alkene. This can be promoted by basic conditions during work-up or by heat. Another possibility is intramolecular cyclization , where the piperidine nitrogen displaces the bromide to form a spirocyclic quaternary ammonium salt, as mentioned in Q4.
Troubleshooting Tips:
-
Neutral Work-up: Use a neutral or slightly acidic work-up to avoid base-induced elimination.
-
Storage: Store the final product in a cool, dark place, and consider storing it as a solution in a non-polar, aprotic solvent if it is unstable neat.
Summary of Potential Side Products
| Synthetic Route | Side Product | Reason for Formation | Suggested Mitigation |
| A: Bromination | Phosphate/Phosphite Esters | Incomplete reaction with PBr₃. | Use slight excess of PBr₃, monitor reaction. |
| Alkenes | Elimination promoted by heat. | Maintain low reaction temperature. | |
| Triphenylphosphine Oxide | Inevitable byproduct of Appel reaction. | Specialized purification techniques (crystallization, alternative chromatography). | |
| B: Alkylation | Dialkylated Piperidine | Reaction of product with another piperidine molecule. | Use excess 1,4-dibromobutane, slow addition. |
| Spirocyclic Quaternary Salt | Intramolecular N-alkylation. | Careful base selection, low temperature, ensure Boc protection is stable. | |
| Elimination Product (Alkene) | Base-induced or thermal elimination of HBr. | Neutral work-up, cool storage. |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine (Precursor for Route A)
This protocol is a representative procedure for the synthesis of the alcohol precursor.
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromo-1-(tert-butyldimethylsilyloxy)butane (1.1 eq) in anhydrous THF to the magnesium turnings. The reaction is initiated by gentle heating and then maintained at a gentle reflux until most of the magnesium has been consumed.
-
Grignard Addition: Cool the Grignard reagent to 0 °C. Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Deprotection: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then dissolved in THF and treated with a solution of tetrabutylammonium fluoride (TBAF) in THF to remove the silyl protecting group.
-
Purification: After stirring for 2-4 hours, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by silica gel column chromatography to afford 1-Boc-4-(4-hydroxybutyl)piperidine.
Protocol 2: Synthesis of this compound via Bromination (Route A)
This protocol outlines the conversion of the alcohol to the bromide using the Appel reaction.
-
Reaction Setup: To a solution of 1-Boc-4-(4-hydroxybutyl)piperidine (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add triphenylphosphine (PPh₃, 1.5 eq) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction with water and extract with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography. A non-polar solvent system (e.g., hexane/ethyl acetate gradient) is typically used to separate the product from the triphenylphosphine oxide byproduct.
Visualizations
Reaction Pathway and Side Reactions
Caption: Synthetic routes and potential side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
optimizing reaction conditions for 1-Boc-4-(4-bromobutyl)piperidine alkylation
Technical Support Center: Alkylation of 1-Boc-4-(4-bromobutyl)piperidine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for the alkylation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of this compound?
The reaction is a standard bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (such as an amine, phenoxide, or thiol) attacks the carbon atom attached to the bromine, displacing the bromide leaving group. The reaction is typically facilitated by a base in a suitable polar aprotic solvent. The Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen, preventing it from participating in the reaction.[1]
Q2: Which conditions are most critical for reaction success?
The most critical parameters to control are the choice of base, solvent, reaction temperature, and the purity of the reagents. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the reactants and facilitate the SN2 mechanism.[2] The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause side reactions like elimination.
Q3: What are the most common nucleophiles used with this substrate?
Common nucleophiles include primary and secondary amines, phenols, imidazoles, and other N-heterocycles. The choice of nucleophile will depend on the target molecule being synthesized. The nucleophilicity of the reacting species is a key factor; stronger nucleophiles will generally react faster and under milder conditions.[3]
Q4: Can I use a strong base like Sodium Hydride (NaH)?
Yes, a strong base like NaH is often effective, particularly for deprotonating less acidic nucleophiles (e.g., secondary alcohols or some amines) to increase their reactivity.[1][2] When using NaH, it is crucial to maintain strictly anhydrous (dry) conditions and use an inert atmosphere (e.g., nitrogen or argon), as moisture will quench the base.[4]
Troubleshooting Guide
This section addresses common problems encountered during the alkylation reaction.
Problem 1: Low or No Product Yield
A low yield is the most common issue, often stemming from incomplete reactions or the formation of side products.
Possible Causes & Solutions:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be reactive enough.
-
Solution: If using a nucleophile with an acidic proton (e.g., R-NH₂, R-OH), ensure complete deprotonation by using a sufficiently strong base. For example, switch from a weaker base like K₂CO₃ to a stronger one like NaH or Cs₂CO₃.[2]
-
-
Poor Solubility: Reactants, particularly the base, may not be soluble in the chosen solvent, leading to a slow or stalled reaction.[4][5]
-
Solution: Switch to a solvent with better solubilizing properties, such as DMF or DMSO.[5]
-
-
Low Reaction Temperature: The reaction may require more energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) while monitoring for side product formation by TLC or LC-MS.[6]
-
-
Degraded Reagents: The alkyl bromide or the nucleophile may have degraded over time.
-
Catalytic Additives: For alkyl bromides, the reaction can sometimes be sluggish.
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates side reactions.
Possible Causes & Solutions:
-
E2 Elimination: A strong or bulky base can promote the elimination of HBr from the butyl chain, forming an alkene byproduct.[8]
-
Solution: Use a less sterically hindered, non-nucleophilic base if possible. Avoid excessively high temperatures which favor elimination over substitution.
-
-
Over-Alkylation (for primary/secondary amine nucleophiles): The alkylated amine product can sometimes be more nucleophilic than the starting amine, leading to a second alkylation event.[6]
-
Boc Deprotection: Although stable under basic conditions, the Boc group can be cleaved by strong acids.[1]
-
Solution: Ensure the reaction and workup conditions remain basic or neutral. If an acidic byproduct is generated, add a non-nucleophilic base to neutralize it.[1]
-
Problem 3: Starting Material Remains After Prolonged Reaction Time
Even after extended heating, a significant amount of starting material is observed.
Possible Causes & Solutions:
-
Reversible Reaction or Product Inhibition: In some cases, the product may inhibit the reaction, or an equilibrium is reached before full conversion.
-
Solution: Re-evaluate the choice of base and solvent. Increasing the temperature or using a more reactive alkylating agent (e.g., switching from bromide to iodide) can help drive the reaction to completion.[2]
-
-
Poor Reagent Purity: Impurities in the starting material or solvent can interfere with the reaction.[7]
-
Solution: Ensure all glassware is clean and dry.[7] Purify starting materials and use anhydrous solvents from a reliable source.
-
Reaction Parameter Optimization
For optimal results, systematically screen key reaction parameters. The following tables provide a guide based on common conditions for SN2 alkylations.
Table 1: Base Selection and Typical Conditions
| Base | Strength | Common Solvents | Typical Temp. (°C) | Notes |
|---|---|---|---|---|
| K₂CO₃ | Moderate | Acetonitrile, DMF, Acetone | 25 - 80 | Good starting point; solubility can be an issue in some solvents.[5][9] |
| Cs₂CO₃ | Strong | Acetonitrile, DMF, THF | 25 - 60 | Highly effective due to high solubility and carbonate basicity.[2] |
| NaH | Very Strong | THF, DMF | 0 - 60 | Requires anhydrous conditions and inert atmosphere.[1][2] |
| DIPEA | Weak (Non-nuc.) | DCM, Acetonitrile | 25 - 80 | Often used as an acid scavenger rather than for deprotonation. |
| Et₃N | Weak (Non-nuc.) | DCM, THF, Acetonitrile | 25 - 80 | Similar to DIPEA; primarily for scavenging acid byproducts.[1] |
Table 2: Solvent Selection
| Solvent | Type | Dielectric Const. | Boiling Point (°C) | Notes |
|---|---|---|---|---|
| DMF | Polar Aprotic | 37 | 153 | Excellent solvent for SN2, dissolves many inorganic bases.[2] |
| DMSO | Polar Aprotic | 47 | 189 | Highly polar, can significantly accelerate SN2 reactions.[2][10] |
| Acetonitrile | Polar Aprotic | 38 | 82 | Good general-purpose solvent, easy to remove under vacuum.[2] |
| THF | Polar Aprotic | 7.6 | 66 | Less polar than DMF/DMSO, common with strong bases like NaH.[1] |
Experimental Protocols
General Protocol for Alkylation with an Amine Nucleophile
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.0 eq.) and the chosen anhydrous solvent (e.g., DMF).
-
Basification: Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq.) to the stirred solution. If using NaH, cool the solution to 0 °C before portion-wise addition.
-
Addition of Electrophile: Add this compound (1.0 - 1.2 eq.) to the mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of water.[1][2]
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][11]
Visualized Workflows
Troubleshooting Flowchart for Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
Workflow for Reaction Condition Optimization
Caption: A logical workflow for optimizing reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. benchchem.com [benchchem.com]
preventing N-alkylation side products with 1-Boc-4-(4-bromobutyl)piperidine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the formation of N-alkylation side products when using 1-Boc-4-(4-bromobutyl)piperidine as an alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a bifunctional reagent commonly used in medicinal chemistry and organic synthesis. Its primary application is to introduce a Boc-protected piperidinylbutyl moiety onto a nucleophile. The butyl chain's terminal bromine atom is a good leaving group, making the molecule an effective alkylating agent for various nucleophiles, including phenols (O-alkylation) and amines (N-alkylation). The Boc-protected piperidine nitrogen provides a handle for further synthetic modifications after deprotection.
Q2: What are the most common N-alkylation side products observed when using this reagent?
The most prevalent side reaction, particularly when alkylating primary or secondary amines, is the formation of a quaternary ammonium salt.[1] This occurs when the initially formed tertiary amine product, which is often more nucleophilic than the starting secondary amine, reacts with a second molecule of this compound.[1][2] This over-alkylation leads to a charged byproduct that can complicate purification and significantly lower the yield of the desired mono-alkylated product.[1]
Q3: Which factors primarily influence the formation of these quaternary salt byproducts?
Several reaction parameters can promote the undesired second alkylation event:
-
Stoichiometry: Using an excess of this compound relative to the amine nucleophile dramatically increases the likelihood of over-alkylation.[1]
-
Base: The choice and amount of base are critical. While a base is often needed to neutralize the HBr formed during the reaction, some bases can influence reaction rates. A strong, non-nucleophilic base is typically preferred.[1][3]
-
Reaction Rate & Temperature: If the rate of the second alkylation is comparable to the first, significant amounts of the quaternary salt will form.[1] Higher temperatures can sometimes accelerate the side reaction.
-
Method of Addition: Adding the alkylating agent all at once creates a high initial concentration, favoring the side reaction. Slow, controlled addition is recommended.[3]
Q4: How can I detect and quantify N-alkylation side products?
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most effective analytical techniques for this purpose. HPLC can separate the desired product from starting materials and byproducts like the quaternary salt, allowing for quantification based on peak area.[4] Mass spectrometry is invaluable for identifying the mass of the impurities, which helps confirm the structure of the side product.[4]
Troubleshooting Guide
Issue 1: Low yield of the desired product with significant formation of a polar, water-soluble byproduct.
-
Possible Cause: Formation of a quaternary ammonium salt due to over-alkylation of the target amine.[1]
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Ensure that the amine substrate is in slight molar excess relative to this compound. A 1:1 ratio is a good starting point, but an excess of the amine can help consume the alkylating agent before it reacts with the product.[3]
-
Control Reagent Addition: Add the this compound solution dropwise to the reaction mixture over an extended period using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[3]
-
Select an Appropriate Base: Use a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (Hünig's base), to neutralize the acid generated without competing in the alkylation.[1][3] Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) are also effective.[3]
-
Monitor the Reaction: Track the consumption of the starting material closely using TLC or LC-MS and stop the reaction as soon as the starting amine has been consumed to prevent further reaction of the product.
-
Issue 2: The alkylation reaction is very slow or does not proceed to completion.
-
Possible Cause: Insufficiently basic conditions, poor solvent choice, or protonation of the amine nucleophile.
-
Troubleshooting Steps:
-
Verify Base Strength: The HBr generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and stalling the reaction.[1] Ensure at least one equivalent of a suitable base is present.
-
Optimize Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are effective at dissolving the reactants and facilitating Sₙ2 reactions without interfering with the nucleophile.[5]
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, monitor carefully for the appearance of side products, as higher temperatures can also accelerate their formation.[6]
-
Reaction Condition Optimization
The following table summarizes how different reaction parameters can be adjusted to favor the desired mono-alkylation product over the quaternary salt side product.
| Parameter | Condition to Favor Mono-Alkylation (Desired) | Condition Leading to Quaternary Salt (Side Product) | Rationale |
| Stoichiometry | 1:1 or slight excess of amine nucleophile | Molar excess of this compound | An excess of the alkylating agent increases the probability of a second reaction with the product amine.[1] |
| Reagent Addition | Slow, dropwise addition (Syringe Pump) | Rapid, single-portion addition | Slow addition keeps the instantaneous concentration of the alkylating agent low, favoring the initial reaction.[3] |
| Base | Non-nucleophilic (e.g., DIPEA) or weak inorganic (e.g., K₂CO₃) | Strong, nucleophilic bases or no base | A base is needed to scavenge HBr. Non-nucleophilic bases prevent competition with the substrate.[1] |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Protic Solvents (e.g., Ethanol, Water) | Polar aprotic solvents effectively solvate the cation and accelerate Sₙ2 reactions.[5] |
| Temperature | Room Temperature to Moderate Heat (40-60°C) | High Temperatures (>80°C) | While heat can speed up the desired reaction, it often accelerates the undesired second alkylation even more. |
Key Experimental Protocols
Protocol 1: O-Alkylation of a Phenol
This protocol describes a general procedure for the alkylation of a phenolic substrate, where over-alkylation is not a concern.
-
Preparation: To a solution of the phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reagent Addition: Stir the mixture at room temperature for 20-30 minutes. Add a solution of this compound (1.1 eq.) in DMF.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: N-Alkylation of a Secondary Amine (Minimizing Side Products)
This protocol is optimized to prevent the formation of quaternary ammonium salts.
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 1.5 eq.) in anhydrous acetonitrile.[1]
-
Reagent Addition: In a separate flask or syringe, prepare a solution of this compound (1.0 eq.) in anhydrous acetonitrile. Add this solution dropwise to the amine mixture over 2-4 hours using a syringe pump.[3]
-
Reaction: Stir the reaction at room temperature for 18-24 hours. Monitor the disappearance of the alkylating agent by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Caption: Reaction scheme showing the desired mono-alkylation pathway and the undesired side reaction leading to a quaternary ammonium salt.
Caption: A troubleshooting workflow to diagnose and solve the formation of N-alkylation side products.
References
Technical Support Center: Boc Deprotection of 1-Boc-4-(4-bromobutyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of 1-Boc-4-(4-bromobutyl)piperidine.
Troubleshooting Guides
Issue 1: Incomplete Deprotection or Low Yield of 4-(4-bromobutyl)piperidine
If you are experiencing a low yield of the desired product, it is likely due to an incomplete reaction or loss of product during work-up.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Acid | The concentration or equivalents of the acid (TFA or HCl) may be too low. Increase the acid concentration or the number of equivalents used. For example, use a higher concentration of TFA in DCM (e.g., from 20% to 50%) or ensure at least 10 equivalents of HCl are present.[1] |
| Short Reaction Time | The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material. Extend the reaction time as needed. Typical reaction times can range from 30 minutes to several hours.[1] |
| Low Reaction Temperature | Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but be aware that this may also increase the rate of side reactions.[1] |
| Product Loss During Work-up | The deprotected amine is a salt (e.g., trifluoroacetate or hydrochloride) and may be water-soluble. During the basic work-up to generate the free amine, ensure the pH of the aqueous layer is sufficiently high (pH > 10) to deprotonate the piperidinium salt. Perform multiple extractions with an organic solvent to ensure complete recovery of the product. |
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low product yield.
Issue 2: Formation of an Unexpected Side Product
The most common side reaction during the deprotection of this compound is the formation of a spirocyclic quaternary ammonium salt via intramolecular cyclization.
Identifying the Side Product:
| Analytical Technique | Expected Observation for 4-(4-bromobutyl)piperidine | Expected Observation for Spirocyclic Side Product (8-azoniaspiro[4.5]decane bromide) |
| LC-MS (ESI+) | Expected m/z: 220.1/222.1 (due to Br isotopes) | Expected m/z: 140.2 (M+) |
| ¹H NMR | A signal around 3.4 ppm (triplet) for the -CH₂-Br protons. | Absence of the -CH₂-Br signal. Protons adjacent to the quaternary nitrogen will be shifted downfield. |
Strategies to Minimize Intramolecular Cyclization:
| Strategy | Rationale and Implementation |
| Use Milder Deprotection Conditions | Strong acids can promote the cyclization. Consider using milder acidic conditions or non-acidic methods. For example, a solution of oxalyl chloride in methanol can effectively remove the Boc group at room temperature.[2] |
| Control Reaction Temperature | Perform the deprotection at a lower temperature (e.g., 0°C to room temperature) to disfavor the intramolecular SN2 reaction. |
| Use a Non-Nucleophilic Solvent | Solvents like dichloromethane (DCM) are generally preferred. Protic solvents might participate in the reaction. |
| Immediate Work-up | Once the deprotection is complete, promptly proceed with the work-up to neutralize the acid and isolate the free amine. This minimizes the time the deprotected, nucleophilic piperidine is in an environment that could favor cyclization. |
Reaction Mechanism and Side Reaction
Caption: The reaction pathway for Boc deprotection and the competing intramolecular cyclization side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection using Trifluoroacetic Acid (TFA)?
A common method involves dissolving the this compound in dichloromethane (DCM) and adding a solution of TFA in DCM (typically 20-50% v/v). The reaction is usually stirred at room temperature for 30 minutes to 2 hours.
Q2: What are the standard conditions for Boc deprotection using Hydrochloric Acid (HCl)?
A frequently used protocol is to treat the substrate with a 4M solution of HCl in an organic solvent like 1,4-dioxane or methanol. The reaction is typically run at room temperature for 1 to 4 hours. The product is isolated as the hydrochloride salt, which often precipitates from the reaction mixture.
Q3: My reaction is complete, but I'm having trouble purifying the product. What are some common issues?
The deprotected product, 4-(4-bromobutyl)piperidine, is a free amine which can be challenging to purify via standard silica gel chromatography due to streaking. It is often preferable to handle it as its salt (hydrochloride or trifluoroacetate). If the free base is required, after the basic work-up and extraction, the solvent can be evaporated to yield the crude product, which may be used in the next step without further purification if it is of sufficient purity. Alternatively, purification can be attempted on a column packed with basic alumina or silica gel treated with a small amount of a tertiary amine like triethylamine in the eluent.
Q4: Can I use a scavenger in this reaction?
Scavengers like triisopropylsilane (TIS) or water are typically used to trap the tert-butyl cation generated during deprotection, preventing it from alkylating sensitive functional groups. In the case of this compound, the primary concern is intramolecular cyclization rather than t-butylation. Therefore, while a scavenger is not strictly necessary to prevent t-butylation of the piperidine nitrogen, focusing on milder conditions to prevent cyclization is more critical.
Q5: Are there any non-acidic methods for this deprotection?
Yes, several non-acidic methods exist, although they may require more optimization for this specific substrate. Thermal deprotection, which involves heating the compound in a suitable solvent, is one option. Another approach is using reagents like oxalyl chloride in methanol, which can be effective at room temperature.[2] These methods can be advantageous in preventing the acid-catalyzed intramolecular cyclization.
Experimental Protocols
Protocol 1: Boc Deprotection with TFA in DCM
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Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 20-50% trifluoroacetic acid (TFA) in DCM (5-10 volumes).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, remove the solvent and excess TFA under reduced pressure.
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Dissolve the residue in water and wash with a non-polar solvent like diethyl ether to remove any non-basic impurities.
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Basify the aqueous layer to pH > 10 with a base such as 2M NaOH or solid K₂CO₃.
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Extract the aqueous layer with DCM (3 x volume).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(4-bromobutyl)piperidine.
Protocol 2: Boc Deprotection with HCl in Dioxane
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Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
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Add a 4M solution of HCl in 1,4-dioxane (a large excess, e.g., 10 equivalents of HCl).
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Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.
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Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
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If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude 4-(4-bromobutyl)piperidine hydrochloride salt.
-
To obtain the free base, dissolve the salt in water, basify to pH > 10, and extract as described in Protocol 1.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol[2]
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In a dry flask, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M).
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Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3.0 eq) dropwise to the solution. Note: The reaction can be exothermic.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting hydrochloride salt can be worked up as described in Protocol 2 to obtain the free base.
Method Selection Guide
Choosing the right deprotection method is crucial for maximizing the yield of the desired product and minimizing side reactions.
Caption: A decision tree for selecting an appropriate Boc deprotection method.
References
Technical Support Center: Analysis of Impurities in 1-Boc-4-(4-bromobutyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Boc-4-(4-bromobutyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities can originate from the synthetic route and storage conditions. A likely synthesis involves the bromination of 1-Boc-4-(4-hydroxybutyl)piperidine. Therefore, potential impurities include the starting material itself, by-products from the bromination reaction (e.g., phosphate esters if PBr₃ is used), and degradation products such as 4-(4-bromobutyl)piperidine from the hydrolysis of the Boc-protecting group.
Q2: How can I detect these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying non-volatile impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information of impurities and can be used for quantification (qNMR).[1]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry place, away from moisture and strong acids, which can facilitate the cleavage of the Boc-protecting group. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a column with a different stationary phase. - Reduce the sample concentration or injection volume. |
| Ghost peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use fresh, high-purity solvents for the mobile phase. - Implement a thorough needle wash program. - Inject a blank solvent to check for carryover. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. | - Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for leaks or pressure fluctuations. - Use a column oven to maintain a constant temperature. |
GC-MS Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No peaks observed | - Non-volatile impurities. - Analyte degradation in the injector. | - Consider HPLC for non-volatile impurities. - Lower the injector temperature. - Derivatize the sample to increase volatility and thermal stability. |
| Broad peaks | - Active sites in the liner or column. - Slow injection speed. | - Use a deactivated liner and a column suitable for amines. - Optimize the injection speed. |
| Poor mass spectral matching | - Co-eluting peaks. - Incorrect background subtraction. | - Optimize the temperature program for better separation. - Manually review and adjust the background subtraction parameters. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
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Instrumentation: HPLC with UV Detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
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B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Protocol 2: GC-MS Method for Impurity Identification
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Instrumentation: Gas Chromatograph with a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Injector Temperature: 250 °C.[1]
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: Increase to 280 °C at a rate of 15 °C/min.[1]
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Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
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Mass Range: 50-550 amu.
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Sample Preparation: Dissolve 10 mg of this compound in 1 mL of dichloromethane.[1]
Data Presentation
Table 1: Representative HPLC Data for Impurity Analysis
| Peak No. | Retention Time (min) | Relative Retention Time | Area % | Potential Identity |
| 1 | 3.5 | 0.45 | 0.2 | 4-(4-bromobutyl)piperidine |
| 2 | 7.8 | 1.00 | 98.5 | This compound |
| 3 | 9.2 | 1.18 | 0.8 | 1-Boc-4-(4-hydroxybutyl)piperidine |
| 4 | 15.4 | 1.97 | 0.5 | Unknown Dimer |
| Note: This data is for illustrative purposes only and may not represent actual experimental results. |
Table 2: Representative GC-MS Data for Impurity Analysis
| Peak No. | Retention Time (min) | Key Mass Fragments (m/z) | Potential Identity |
| 1 | 5.2 | 57, 100, 156, 220 | 4-(4-bromobutyl)piperidine |
| 2 | 8.9 | 57, 100, 264, 320 | This compound |
| Note: This data is for illustrative purposes only and may not represent actual experimental results. |
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Troubleshooting logic for identifying the source of unexpected peaks.
References
Technical Support Center: Large-Scale Purification of 1-Boc-4-(4-bromobutyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of 1-Boc-4-(4-bromobutyl)piperidine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale purification of this compound?
A1: For large-scale purification, the most common and effective methods are crystallization and column chromatography. The choice between these methods depends on the impurity profile, the desired final purity, and economic considerations.
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Crystallization: This is often the preferred method for large-scale purification due to its cost-effectiveness and scalability. It is particularly useful if the target compound is a solid at room temperature and when impurities have different solubility profiles.
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Column Chromatography: While more expensive and resource-intensive on a large scale, column chromatography, particularly flash chromatography, offers high resolution for separating impurities with similar polarities to the product.[1]
Q2: What are the common impurities I should be aware of during the synthesis and purification of this compound?
A2: Impurities in this compound typically arise from the starting materials or side reactions during its synthesis. A common synthetic route involves the bromination of N-Boc-4-piperidineethanol. Potential impurities include:
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Unreacted Starting Material: N-Boc-4-piperidineethanol.
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Over-alkylation Products: Dimerization or polymerization byproducts.
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Byproducts from Bromination: Impurities formed from side reactions with the brominating agent.
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Solvent-Related Impurities: Residual solvents from the reaction or workup.
Q3: My compound "oils out" during crystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common problem where the compound separates as a liquid instead of a solid.[2] This can be addressed by:
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Slowing the Cooling Rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
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Reducing Solvent Polarity: If using a solvent system, try adjusting the ratio to be slightly less polar.
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Scratching the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites.
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Seeding: Add a small crystal of pure product to the solution to induce crystallization.
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Solvent Diffusion: Dissolve the oily product in a small amount of a good solvent and place this in a larger, sealed container with a poor, more volatile solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, promoting gradual crystallization.[2]
Q4: I'm observing significant peak tailing during column chromatography of my piperidine derivative. How can I resolve this?
A4: Peak tailing is a common issue when purifying basic compounds like piperidines on standard silica gel.[3] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.[3] To mitigate this:
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Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonia into the mobile phase.[4] A typical starting concentration is 0.5-2% TEA in the eluent.[4]
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Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
Troubleshooting Guides
Crystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation | - Solution is too dilute.- Inappropriate solvent.- Compound is an oil at the given temperature. | - Concentrate the solution by evaporating some of the solvent.- Try different solvents or solvent mixtures.- Attempt trituration with a non-polar solvent like hexanes to induce solidification. |
| Poor recovery/low yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Colored crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization. |
| "Oiling out" | - Solution is supersaturated.- Cooling is too rapid.- High impurity content. | - Re-heat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Consider a pre-purification step like a quick filtration through a silica plug. |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC | - Inappropriate eluent system. | - Systematically vary the polarity of the eluent (e.g., increase or decrease the percentage of the more polar solvent).- Try a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). |
| Significant peak tailing | - Strong interaction between the basic piperidine nitrogen and acidic silica gel. | - Add 0.5-2% triethylamine (TEA) or a few drops of ammonia to the eluent.[4] |
| Product is not eluting from the column | - Eluent is not polar enough.- Compound is irreversibly adsorbed to the silica. | - Gradually increase the polarity of the eluent.- If the compound is still not eluting with a very polar solvent, it may be necessary to use a different stationary phase or add a stronger basic modifier. |
| Co-elution of impurities | - Impurities have very similar polarity to the product. | - Use a shallower solvent gradient during elution.- Employ a longer column for better separation.- Consider reverse-phase chromatography if the impurities have different hydrophobic properties. |
Experimental Protocols
Protocol 1: Large-Scale Recrystallization of this compound
This protocol provides a general guideline for recrystallization. The optimal solvent and conditions should be determined on a small scale first.
1. Solvent Selection (Small Scale): a. In separate test tubes, test the solubility of a small amount of crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile). b. A good solvent will dissolve the compound when hot but result in poor solubility when cold. c. If a single solvent is not suitable, test solvent/anti-solvent systems (e.g., dissolve in a minimal amount of a "good" solvent like ethyl acetate and add a "poor" solvent like hexanes until turbidity is observed).
2. Large-Scale Procedure: a. In a suitably sized reactor, dissolve the crude this compound in the minimum amount of the chosen hot solvent. b. If using an anti-solvent, dissolve the crude product in the "good" solvent at room temperature and then slowly add the "poor" solvent while stirring until the solution becomes cloudy. Gently warm the mixture until it becomes clear again. c. Allow the solution to cool slowly to room temperature with gentle stirring. d. Further cool the mixture in an ice bath for at least one hour to maximize crystal formation. e. Collect the crystals by filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum to a constant weight.
Protocol 2: Large-Scale Flash Column Chromatography
1. Eluent Selection (TLC Analysis): a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate). c. For this basic compound, add 1% triethylamine (TEA) to the eluent to improve the spot shape. d. The optimal eluent system should give the product an Rf value of approximately 0.3.
2. Column Packing: a. Prepare a slurry of silica gel in the initial, less polar eluent. b. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. c. Equilibrate the packed column by passing several column volumes of the initial eluent through it.
3. Sample Loading and Elution: a. Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent if necessary. b. Load the sample onto the top of the column. c. Begin elution with the initial, less polar eluent. d. Gradually increase the polarity of the eluent (gradient elution) to elute the product. e. Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for when a compound 'oils out' during crystallization.
References
Technical Support Center: Monitoring Reactions of 1-Boc-4-(4-bromobutyl)piperidine by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 1-Boc-4-(4-bromobutyl)piperidine using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical TLC eluent system for monitoring reactions with this compound?
A common starting point for a TLC mobile phase is a mixture of a non-polar and a polar solvent. For this compound and its derivatives, a mixture of hexanes and ethyl acetate (EtOAc) is often effective. A typical starting ratio would be in the range of 4:1 to 1:1 (hexanes:ethyl acetate). The polarity can be adjusted based on the polarity of the product. For more polar products, the proportion of ethyl acetate can be increased.
Q2: My spots are streaking on the TLC plate. What is the cause and how can I fix it?
Streaking of piperidine-containing compounds on silica gel TLC plates is a common issue.[1] This is often due to the basic nature of the piperidine nitrogen interacting strongly with the acidic silanol groups on the silica gel surface. To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase (typically 0.1-2.0%).[1] Overloading the sample on the TLC plate can also lead to streaking.[1]
Q3: I don't see any spots on my TLC plate under the UV lamp. What should I do?
This compound and many of its alkylated products lack a strong UV chromophore and may not be visible under a UV lamp.[2][3] In this case, you will need to use a chemical stain to visualize the spots.
Q4: Which chemical stains are best for visualizing this compound and its reaction products?
Several stains can be effective:
-
Potassium Permanganate (KMnO₄): This is a good general stain for compounds that can be oxidized, including the products of many reactions with the alkyl bromide.[2][4] It typically produces yellow spots on a purple background.[4]
-
Ninhydrin: This stain is particularly useful for visualizing primary and secondary amines. While the Boc-protected starting material may not stain, any deprotected amine byproduct will. Importantly, Boc-protected amines can sometimes be visualized as brown spots upon heating, as the heat can cause the Boc group to be removed.[5]
-
Phosphomolybdic Acid (PMA): This is considered a universal stain for many organic compounds and can be a good option if other stains are not effective.[2][4]
-
Iodine: An iodine chamber can be used for general visualization, though it may not be very sensitive for alkyl halides.[2]
Q5: The Rf values of my starting material and product are very similar. How can I improve the separation on the TLC plate?
If the polarities of your starting material and product are very close, achieving good separation can be challenging. Here are some strategies:
-
Adjust the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. Even small changes can sometimes significantly impact separation. Trying a different solvent system altogether (e.g., dichloromethane/methanol) may also be beneficial.
-
Use a Co-spot: A co-spot, where you apply a spot of your starting material and a spot of your reaction mixture in the same lane, can help you determine if a reaction is occurring. If you see an elongated spot, it suggests the presence of both the starting material and a new, closely eluting product.[6]
-
Two-Dimensional (2D) TLC: Run the TLC plate in one solvent system, then dry it, rotate it 90 degrees, and run it in a second, different solvent system. This can help to resolve spots that are very close in one dimension.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Streaking or Tailing Spots | - Basic compound interacting with acidic silica gel.- Sample is too concentrated. | - Add 0.1-2.0% triethylamine to the eluent system.- Dilute the sample before spotting on the TLC plate. |
| No Spots Visible with UV Light | - Compound lacks a UV chromophore. | - Use a chemical stain for visualization (e.g., potassium permanganate, ninhydrin, or phosphomolybdic acid).[2][4][5] |
| Spots Remain at the Baseline | - The eluent is not polar enough. | - Increase the proportion of the polar solvent in your eluent system (e.g., increase the amount of ethyl acetate in a hexanes/ethyl acetate mixture). |
| Spots Run at the Solvent Front | - The eluent is too polar. | - Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the amount of ethyl acetate in a hexanes/ethyl acetate mixture). |
| Appearance of an Unexpected Spot | - A side reaction may have occurred. | - Consider potential side reactions such as hydrolysis of the Boc group (will be more polar) or an elimination reaction. The identity of the side product can be inferred by its polarity (and thus its Rf value). |
| Smearing from High-Boiling Solvents | - Residual high-boiling reaction solvent (e.g., DMF, DMSO) is present in the spotted sample. | - After spotting the TLC plate, place it under high vacuum for a few minutes to remove the residual solvent before developing the plate.[6] |
Quantitative Data Summary
The following table provides approximate Rf values for this compound and a representative N-alkylation product in a common TLC eluent system. These values can serve as a guideline; actual Rf values may vary depending on the specific TLC plates, chamber saturation, and temperature.
| Compound | Structure | Typical Eluent System | Approximate Rf Value |
| This compound | tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate | 4:1 Hexanes:Ethyl Acetate | 0.6 |
| N-Alkylated Product (e.g., with Phenol) | tert-butyl 4-(4-phenoxybutyl)piperidine-1-carboxylate | 4:1 Hexanes:Ethyl Acetate | 0.4 |
| Deprotected Piperidine (Side Product) | 4-(4-bromobutyl)piperidine | 4:1 Hexanes:Ethyl Acetate | 0.1 (streaking) |
Experimental Protocol: N-Alkylation of Phenol with this compound and TLC Monitoring
This protocol describes a representative nucleophilic substitution reaction and the procedure for monitoring its progress by TLC.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
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TLC plates (silica gel 60 F₂₅₄)
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Developing chamber
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Capillary tubes for spotting
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Eluent: 4:1 Hexanes:Ethyl Acetate (+ 0.5% Triethylamine)
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Visualization: Potassium permanganate stain
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF. Stir the mixture at room temperature for 10 minutes.
-
Addition of Alkylating Agent: Add this compound (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir.
-
TLC Monitoring:
-
Prepare a TLC plate by drawing a baseline in pencil approximately 1 cm from the bottom. Mark three lanes: "S" for starting material, "C" for co-spot, and "R" for the reaction mixture.
-
In the "S" lane, spot a dilute solution of this compound.
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In the "R" lane, take a small aliquot of the reaction mixture using a capillary tube and spot it.
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In the "C" lane, first spot the starting material, then spot the reaction mixture directly on top of the starting material spot.
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Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly.
-
Visualize the spots by dipping the plate into a potassium permanganate stain solution and gently heating with a heat gun.
-
-
Analysis: Monitor the reaction at regular intervals (e.g., every hour). The reaction is considered complete when the starting material spot in the "R" lane has completely disappeared, and a new, lower Rf product spot is prominent.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Experimental workflow for the N-alkylation reaction.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. Chromatography [chem.rochester.edu]
Validation & Comparative
comparing reactivity of 1-Boc-4-(4-bromobutyl)piperidine with other alkylating agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-Boc-4-(4-bromobutyl)piperidine, a key intermediate in organic synthesis, against other common alkylating agents. Understanding its relative reactivity is crucial for optimizing reaction conditions, predicting outcomes, and developing efficient synthetic routes in drug discovery and development. This document outlines the chemical principles governing its reactivity, presents comparative data based on these principles, and provides detailed experimental protocols for its evaluation.
Theoretical Framework: Factors Influencing Alkylating Agent Reactivity
The reactivity of alkyl halides like this compound in nucleophilic substitution reactions is primarily governed by the bimolecular nucleophilic substitution (S(_N)2) mechanism. The rate of an S(_N)2 reaction is influenced by several key factors:
-
Substrate Structure: The reaction rate is highly sensitive to steric hindrance at the electrophilic carbon center.[1] Primary alkyl halides, such as the bromobutyl moiety in the target compound, are less sterically hindered and thus react much faster than secondary or tertiary halides.[2][3] Methyl halides are the most reactive in this class.[4]
-
Leaving Group Ability: The efficiency of the reaction depends on the ability of the leaving group to depart. Weaker bases are better leaving groups.[5][6] For halogens, the leaving group ability follows the order: I
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
> Br− > Cl− > F− . This is because the carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), making the weaker bonds easier to break.[7][8][9]− -
Nucleophile Strength: A stronger, more reactive nucleophile will increase the rate of an S(_N)2 reaction.[2][10]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred for S(_N)2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[10]
Based on these principles, this compound, being a primary alkyl bromide, is expected to be a moderately reactive alkylating agent, suitable for a wide range of S(_N)2 transformations.
Data Presentation: Comparative Reactivity of Alkyl Halides
While specific kinetic data for this compound is not extensively published, its reactivity can be reliably inferred by comparing it to analogous simple alkyl halides. The following table provides a summary of the expected relative reaction rates based on the leaving group. The data is normalized to the reactivity of 1-bromobutane.
| Alkylating Agent | Structure | Leaving Group | C-X Bond Energy (kJ/mol) | Expected Relative Rate (S(_N)2) |
| 1-Iodobutane | CH(_3)(CH(_2))(_3)I | I
| ~228 | ~2-3 |
| This compound | Boc-N(C(_5)H(_8))-(CH(_2))(_4)Br | Br
| ~290 | ~1 |
| 1-Bromobutane | CH(_3)(CH(_2))(_3)Br | Br
| ~290 | 1 (Reference) |
| 1-Chlorobutane | CH(_3)(CH(_2))(_3)Cl | Cl
| ~346 | ~0.05 |
Note: Relative rates are estimates based on established principles of leaving group ability in S(_N)2 reactions.[9] Actual rates will vary depending on the specific nucleophile, solvent, and temperature.
Mandatory Visualizations
Caption: Key factors influencing the rate of S(_N)2 reactions.
Caption: Experimental workflow for comparing alkylating agent reactivity.
Caption: General mechanism of DNA cross-linking by bifunctional alkylating agents.
Experimental Protocols
To empirically determine and compare the reactivity of this compound, the following detailed experimental protocols can be employed.
Protocol 1: Competitive Reaction Assay for Relative Reactivity via GC-MS
This protocol determines the relative reactivity of different alkylating agents by having them compete for a limited amount of a common nucleophile.
-
Objective: To determine the relative reaction rates of this compound, 1-iodobutane, and 1-chlorobutane.
-
Materials:
-
This compound
-
1-Iodobutane
-
1-Chlorobutane
-
Sodium thiophenoxide (Nucleophile)
-
Dodecane (Internal Standard)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Reaction vials, magnetic stirrer, thermostat
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
-
Methodology:
-
Standard Preparation: Prepare standard solutions of each expected product (e.g., butyl phenyl sulfide) and starting alkyl halide in DMF to determine retention times and response factors on the GC-MS.
-
Reaction Mixture Preparation: In a reaction vial, prepare a solution containing equimolar amounts (e.g., 1.0 mmol) of this compound, 1-iodobutane, and 1-chlorobutane in 10 mL of anhydrous DMF. Add a known amount of dodecane as an internal standard (e.g., 0.5 mmol).
-
Reaction Initiation: Equilibrate the reaction mixture to a constant temperature (e.g., 50 °C). Initiate the reaction by adding a substoichiometric amount of the nucleophile, sodium thiophenoxide (e.g., 0.3 mmol, representing 0.1 equivalent for the total amount of alkylating agents).
-
Monitoring and Sampling: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the aliquot by diluting it in a vial containing dichloromethane and a small amount of water to partition the salt.
-
GC-MS Analysis: Inject the organic layer of the quenched sample into the GC-MS.
-
Data Analysis: Quantify the peak areas of the formed products and the remaining starting materials relative to the internal standard. The ratio of the products formed at early time points will reflect the relative reactivity of the corresponding alkylating agents.
-
Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy
This protocol measures the absolute rate constant for the reaction of a single alkylating agent with a nucleophile.
-
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile.
-
Materials:
-
This compound
-
Piperidine (Nucleophile)
-
1,3,5-Trimethoxybenzene (Internal Standard)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tubes, NMR spectrometer
-
-
Methodology:
-
Sample Preparation: In an NMR tube, dissolve a precise amount of this compound (e.g., 0.05 mmol) and 1,3,5-trimethoxybenzene (internal standard, e.g., 0.05 mmol) in 0.5 mL of DMSO-d₆.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time t=0 to get the initial integration of the reactant and standard peaks. A characteristic proton signal for the alkyl halide (e.g., the -CH₂Br protons at ~3.5 ppm) should be chosen for monitoring.
-
Reaction Initiation: Add a precise amount of the nucleophile, piperidine (e.g., 0.05 mmol for a 1:1 stoichiometry), to the NMR tube, mix thoroughly, and immediately place it in the NMR spectrometer maintained at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals over the course of the reaction until significant conversion is observed.
-
Data Analysis: For each spectrum, calculate the concentration of the alkylating agent by comparing the integration of its characteristic peak to the integration of the internal standard's peak. Plot the natural logarithm of the concentration of the alkylating agent versus time. For a second-order reaction with equal initial concentrations, a plot of 1/[Reactant] vs. time will be linear, and the slope will be equal to the rate constant, k.
-
By leveraging established chemical principles and employing rigorous experimental protocols such as those detailed above, researchers can accurately characterize the reactivity of this compound, enabling its effective use in the synthesis of complex molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 3. brainkart.com [brainkart.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
alternative reagents to 1-Boc-4-(4-bromobutyl)piperidine for piperidine installation
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its prevalence drives a continuous need for efficient and versatile synthetic methods for its installation. The reagent 1-Boc-4-(4-bromobutyl)piperidine is a common building block for introducing a piperidine moiety via N-alkylation. However, its utility can be limited by factors such as reactivity, cost, and the potential for side reactions.
This guide provides a comparative overview of alternative reagents and strategies for piperidine installation, tailored for researchers, scientists, and drug development professionals. We will explore direct alternatives for alkylation, as well as broader synthetic strategies that offer greater flexibility in accessing diverse piperidine-containing molecules.
Direct Alternatives to this compound
The most straightforward alternatives to this compound involve either modifying the electrophile or changing the coupling strategy entirely. The primary alternative to direct alkylation with an alkyl halide is reductive amination, which offers a robust and often higher-yielding pathway.
Strategy 1: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and serves as a superior alternative to direct alkylation with alkyl halides.[1][2] This two-step, often one-pot, process involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ to the target amine.[1] This approach avoids the common side reaction of quaternary ammonium salt formation often seen with alkyl halides.[3]
Key reagents for this strategy include Boc-protected piperidines functionalized with an aldehyde, such as 1-Boc-4-formylpiperidine or tert-butyl 4-(2-oxoethyl)piperidine .
Fig. 1: Comparison of Direct Alkylation vs. Reductive Amination.
Comparative Performance Data
The choice of reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this transformation.[4][5] Borane-pyridine complex (BAP) has also been demonstrated as a less toxic and inexpensive alternative to cyanide-containing reagents like NaCNBH₃.[2]
| Method | Reagent/Precursor | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |
| Direct Alkylation | Alkyl Halide | N/A (Base used) | MeCN or DMF | Room Temp to 65 °C | 73% | [4] |
| Reductive Amination | Boc-protected piperidinyl aldehydes | NaBH(OAc)₃ | DCE | Room Temp | 75-95% | [4] |
| Reductive Amination | Aromatic Aldehydes + Piperidine | Borane-Pyridine | EtOH | Room Temp | 70-98% | [2] |
| Reductive Amination | N-Boc-4-piperidinone + Aniline | NaBH(OAc)₃ | Dichloromethane | Room Temp | ~85% (implied) | [5] |
Experimental Protocol: Reductive Amination using NaBH(OAc)₃ [4]
-
To a solution of the primary or secondary amine (1.0 eq) in 1,2-dichloroethane (DCE), add the Boc-protected piperidinyl aldehyde (e.g., 1-Boc-4-formylpiperidine, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-alkylated piperidine.
Strategy 2: Alternative Electrophiles
For applications where direct alkylation is preferred, alternatives to the bromobutyl derivative can be employed. These often involve changing the leaving group to modulate reactivity or using a different functional group for coupling.
-
Alkyl Tosylates and Mesylates: Corresponding tosylate or mesylate derivatives of 1-Boc-4-(4-hydroxybutyl)piperidine can be used. These are often more reactive than the bromide and can lead to higher yields or allow for milder reaction conditions.
-
Alkyl Iodides: The iodide analog is significantly more reactive than the bromide due to iodide being an excellent leaving group. It can be generated in situ from the bromide via the Finkelstein reaction if needed.
Broader Synthetic Strategies for Piperidine Installation
Fig. 2: Decision workflow for choosing a piperidine synthesis strategy.
Hydrogenation of Pyridines
The reduction of substituted pyridines is a fundamental and widely used method for accessing the piperidine core.[6] This approach is particularly useful when the desired substitution pattern is easily accessible on the aromatic pyridine ring.
-
Catalysts: Heterogeneous catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on Carbon (Rh/C) are commonly used.[6][7]
-
Conditions: Reactions often require hydrogen gas pressure (from atmospheric to high pressure) and can be performed in various solvents, including water, alcohols, or acetic acid.[7] The use of ammonium formate with Pd/C provides a milder transfer hydrogenation alternative, avoiding the need for high-pressure H₂ gas.[7]
Double Reductive Amination (DRA) of Dicarbonyls
The reaction between a 1,5-dicarbonyl compound and a primary amine or ammonia is a highly efficient method for constructing the piperidine skeleton.[8] This strategy is especially valuable for synthesizing polyhydroxypiperidines (azasugars) from sugar-derived dialdehydes or ketoaldehydes.[1][8]
Illustrative Yields for DRA
| Dicarbonyl Substrate | Amine Source | Reducing Agent | Yield (%) | Reference |
| Sugar-derived Pentadialdose | Ammonia | H₂ (35 atm) | 78% | [8] |
| Bis-aldehyde from L-xylose | Benzylamine | NaBH₃CN | ~60-70% (implied) | [8] |
Experimental Protocol: Double Reductive Amination [8]
-
Dissolve the 1,5-dicarbonyl substrate in a suitable solvent (e.g., methanol, water).
-
Add the amine source (e.g., ammonium acetate, benzylamine, 1.0-1.2 eq).
-
Add the reducing agent (e.g., NaBH₃CN, 2.0-5.0 eq) portion-wise while maintaining the pH if necessary.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Perform an aqueous workup, typically involving pH adjustment and extraction with an organic solvent.
-
Purify the resulting piperidine derivative by chromatography or crystallization.
Intramolecular Cyclization
Building a linear precursor containing a nucleophilic amine and an electrophilic center (e.g., a leaving group) allows for subsequent ring closure to form the piperidine. This is a versatile strategy that enables the synthesis of optically active substituted piperidines.[9][10]
-
Intramolecular Nucleophilic Displacement: A common approach where an amine displaces a leaving group (e.g., tosylate, mesylate, halide) on the same molecule to form the C-N bond of the ring.[9]
-
Intramolecular Hydroamination: The addition of an N-H bond across a C=C double bond within the same molecule, often catalyzed by transition metals (e.g., Gold(I)), can form vinyl piperidines.[7]
Conclusion
While this compound is a useful reagent, a wide array of powerful alternatives exists for the installation of the piperidine motif. For simple attachment of a piperidine-alkyl linker, reductive amination using a corresponding aldehyde offers significant advantages over direct alkylation, including milder conditions and avoidance of over-alkylation. For the synthesis of more complex or novel piperidine structures, strategies such as the hydrogenation of pyridines , double reductive amination of 1,5-dicarbonyls , and various intramolecular cyclization methods provide a robust and flexible toolkit for the modern synthetic chemist. The selection of the optimal method will depend on the specific target molecule, available starting materials, and desired stereochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. soc.chim.it [soc.chim.it]
- 9. Selective methodologies for the synthesis of biologically active piperidinic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Boc-4-(4-bromobutyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 1-Boc-4-(4-bromobutyl)piperidine, a key intermediate in the development of various pharmaceutical agents. The document details a robust two-step synthetic pathway, offering experimental protocols and a discussion of alternative approaches. All quantitative data is presented in tabular format for clear comparison, and a logical workflow of the synthesis and validation process is provided.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics. The presence of the Boc-protecting group allows for selective manipulation of the piperidine nitrogen, while the bromobutyl chain serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions. This guide outlines a validated and efficient synthesis, beginning from the commercially available 1-Boc-4-piperidone.
Recommended Synthetic Pathway
The most effective and commonly employed route for the synthesis of this compound proceeds via a two-step sequence:
-
Wittig Reaction followed by Hydroboration-Oxidation: To introduce the four-carbon chain at the 4-position of the piperidine ring, a Wittig reaction is first employed to create an alkene. This is followed by a hydroboration-oxidation reaction to yield the primary alcohol, 1-Boc-4-(4-hydroxybutyl)piperidine.
-
Bromination of the Primary Alcohol: The resulting alcohol is then converted to the target alkyl bromide using standard brominating agents.
This pathway is favored due to its high yields, selectivity, and the commercial availability of the starting materials.
Experimental Protocols
Step 1: Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine
This step is a two-part process involving a Wittig reaction and subsequent hydroboration-oxidation.
Part A: Wittig Reaction to form tert-butyl 4-(but-3-en-1-ylidene)piperidine-1-carboxylate
-
Reagents:
-
(3-bromopropyl)triphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
1-Boc-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of (3-bromopropyl)triphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide portion-wise.
-
Allow the resulting orange-red ylide solution to stir at 0 °C for 30 minutes.
-
A solution of 1-Boc-4-piperidone in anhydrous THF is then added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-(but-3-en-1-ylidene)piperidine-1-carboxylate.
-
Part B: Hydroboration-Oxidation to form 1-Boc-4-(4-hydroxybutyl)piperidine
-
Reagents:
-
tert-butyl 4-(but-3-en-1-ylidene)piperidine-1-carboxylate
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Aqueous sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of tert-butyl 4-(but-3-en-1-ylidene)piperidine-1-carboxylate in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is carefully quenched by the slow addition of water at 0 °C, followed by the addition of aqueous sodium hydroxide and then hydrogen peroxide.
-
The mixture is stirred at room temperature for 2 hours.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 1-Boc-4-(4-hydroxybutyl)piperidine as a colorless oil.
-
Step 2: Synthesis of this compound
-
Reagents:
-
1-Boc-4-(4-hydroxybutyl)piperidine
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure (using PBr₃):
-
To a solution of 1-Boc-4-(4-hydroxybutyl)piperidine in anhydrous DCM at 0 °C under an inert atmosphere, add phosphorus tribromide dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound as a colorless oil.
-
Data Presentation
| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reaction Time (h) |
| 1A | Wittig Reaction | 1-Boc-4-piperidone | (3-bromopropyl)triphenylphosphonium bromide, KOtBu | 75-85 | >95 (after chromatography) | 12-16 |
| 1B | Hydroboration-Oxidation | tert-butyl 4-(but-3-en-1-ylidene)piperidine-1-carboxylate | BH₃·THF, NaOH, H₂O₂ | 80-90 | >98 (after chromatography) | 5 |
| 2 | Bromination | 1-Boc-4-(4-hydroxybutyl)piperidine | PBr₃ | 85-95 | >98 (after chromatography) | 3-4 |
| Overall | Two-Step Synthesis | 1-Boc-4-piperidone | 57-76 | >98 | ~20-25 |
Alternative Synthesis Method: Grignard Reaction
An alternative approach to constructing the carbon skeleton involves a Grignard reaction. This method would utilize a protected 4-bromobutanol derivative to form a Grignard reagent, which would then react with 1-Boc-4-piperidone.
-
Proposed Grignard Route:
-
Protection of the hydroxyl group of 4-bromobutanol (e.g., as a tetrahydropyranyl (THP) ether).
-
Formation of the Grignard reagent from the protected 4-bromobutanol using magnesium turnings.
-
Reaction of the Grignard reagent with 1-Boc-4-piperidone.
-
Deprotection of the hydroxyl group to yield 1-Boc-4-(4-hydroxybutyl)piperidine.
-
Bromination of the resulting alcohol as described previously.
-
While viable, this method is generally considered less efficient than the Wittig-based route due to the additional protection and deprotection steps required, which can lower the overall yield and increase the total number of synthetic operations.
Synthesis and Validation Workflow
Caption: Synthetic and validation workflow for this compound.
Conclusion
The presented two-step synthesis of this compound, commencing with a Wittig reaction on 1-Boc-4-piperidone followed by hydroboration-oxidation and subsequent bromination, offers a reliable and high-yielding route to this important pharmaceutical intermediate. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the efficient and successful synthesis of this versatile building block for drug discovery and development programs.
A Comparative Spectroscopic Guide to 1-Boc-4-(4-bromobutyl)piperidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, piperidine scaffolds are of paramount importance. Their prevalence in numerous bioactive molecules necessitates a thorough understanding of their structural and chemical properties. This guide provides a comparative spectroscopic analysis of 1-Boc-4-(4-bromobutyl)piperidine, a versatile building block, and its key derivatives. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and utilization of these compounds in complex synthetic pathways.
Introduction to Spectroscopic Analysis
Spectroscopic techniques are fundamental tools for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the molecular weight and fragmentation pattern. A combined analysis of these techniques allows for the unambiguous identification of a compound and its impurities.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and three of its representative derivatives: 1-Boc-4-(4-hydroxybutyl)piperidine, 1-Boc-4-(4-aminobutyl)piperidine, and 1-Boc-4-(4-azidobutyl)piperidine. These derivatives are common intermediates in the synthesis of more complex molecules and showcase the impact of functional group transformations on the spectroscopic signatures.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Boc (-C(CH₃)₃) | Piperidine Ring Protons | -CH₂-Br / -CH₂-OH / -CH₂-NH₂ / -CH₂-N₃ | Other Protons |
| This compound | ~1.45 (s, 9H) | ~1.0-1.8 (m), ~2.6 (t), ~4.0 (br s) | ~3.40 (t, 2H) | ~1.2-1.9 (m, 6H, butyl chain) |
| 1-Boc-4-(4-hydroxybutyl)piperidine | ~1.45 (s, 9H) | ~1.0-1.8 (m), ~2.6 (t), ~4.0 (br s) | ~3.60 (t, 2H) | ~1.2-1.6 (m, 6H, butyl chain), OH proton (variable) |
| 1-Boc-4-(4-aminobutyl)piperidine | ~1.45 (s, 9H) | ~1.0-1.8 (m), ~2.6 (t), ~4.0 (br s) | ~2.70 (t, 2H) | ~1.2-1.5 (m, 6H, butyl chain), NH₂ protons (variable) |
| 1-Boc-4-(4-azidobutyl)piperidine | ~1.45 (s, 9H) | ~1.0-1.8 (m), ~2.6 (t), ~4.0 (br s) | ~3.25 (t, 2H) | ~1.2-1.7 (m, 6H, butyl chain) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Boc (-C (CH₃)₃) | Boc (-C =O) | Piperidine Ring Carbons | -C H₂-Br / -C H₂-OH / -C H₂-NH₂ / -C H₂-N₃ | Butyl Chain Carbons |
| This compound | ~28.5 | ~155.0 | ~30-45, ~79.5 | ~34.0 | ~22-36 |
| 1-Boc-4-(4-hydroxybutyl)piperidine | ~28.5 | ~155.0 | ~30-45, ~79.5 | ~62.5 | ~22-36 |
| 1-Boc-4-(4-aminobutyl)piperidine | ~28.5 | ~155.0 | ~30-45, ~79.5 | ~42.0 | ~22-36 |
| 1-Boc-4-(4-azidobutyl)piperidine | ~28.5 | ~155.0 | ~30-45, ~79.5 | ~51.5 | ~22-36 |
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound Name | C-H (Aliphatic) | C=O (Boc) | C-Br | O-H (Alcohol) | N-H (Amine) | N₃ (Azide) |
| This compound | ~2850-2950 | ~1690 | ~560-650 | - | - | - |
| 1-Boc-4-(4-hydroxybutyl)piperidine | ~2850-2950 | ~1690 | - | ~3200-3600 (broad) | - | - |
| 1-Boc-4-(4-aminobutyl)piperidine | ~2850-2950 | ~1690 | - | - | ~3300-3500 (two bands) | - |
| 1-Boc-4-(4-azidobutyl)piperidine | ~2850-2950 | ~1690 | - | - | - | ~2100 (strong, sharp) |
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Molecular Formula | Molecular Weight | [M+H]⁺ | Key Fragment Ions |
| This compound | C₁₄H₂₆BrNO₂ | 320.27 | 320/322 (isotope pattern) | 264/266 ([M-C₄H₈]⁺), 220/222 ([M-Boc]⁺), 57 (Boc cation) |
| 1-Boc-4-(4-hydroxybutyl)piperidine | C₁₄H₂₇NO₃ | 257.37 | 258 | 202 ([M-C₄H₉]⁺), 158 ([M-Boc]⁺), 57 (Boc cation) |
| 1-Boc-4-(4-aminobutyl)piperidine | C₁₄H₂₈N₂O₂ | 256.39 | 257 | 201 ([M-C₄H₇N]⁺), 157 ([M-Boc]⁺), 57 (Boc cation) |
| 1-Boc-4-(4-azidobutyl)piperidine | C₁₄H₂₆N₄O₂ | 282.38 | 283 | 255 ([M-N₂]⁺), 227 ([M-N₂-C₂H₄]⁺), 183 ([M-Boc]⁺), 57 (Boc cation) |
Experimental Protocols
A general outline of the experimental protocols for the spectroscopic analyses is provided below. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.
-
¹H NMR: Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A spectral width of 200-220 ppm is used with proton decoupling. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR) (for solids and liquids): Place a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is common for these types of molecules, often resulting in the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which typically leads to more extensive fragmentation.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the general workflow of spectroscopic analysis and the chemical relationship between the parent compound and its derivatives.
Caption: General workflow for the spectroscopic analysis of organic compounds.
Caption: Synthetic relationship of derivatives from the parent compound.
Conclusion
The spectroscopic data presented in this guide highlights the distinct signatures of this compound and its derivatives. The ¹H and ¹³C NMR spectra reveal subtle but predictable shifts in the signals of the butyl chain protons and carbons upon functional group interconversion. IR spectroscopy provides a clear and rapid method for identifying the key functional groups, such as the strong and sharp azide stretch or the broad hydroxyl stretch. Mass spectrometry confirms the molecular weight and offers insights into the stability and fragmentation of these molecules. For researchers in drug discovery and development, a comprehensive understanding of these spectroscopic characteristics is crucial for reaction monitoring, quality control, and the confident structural assignment of novel piperidine-containing compounds.
Comparative Guide to the Biological Activity of Compounds Derived from 1-Boc-4-(4-bromobutyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of compounds synthesized from the versatile building block, 1-Boc-4-(4-bromobutyl)piperidine. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds. This document focuses on derivatives targeting the sigma-1 (σ1) receptor, a protein implicated in a variety of neurological disorders. We will present quantitative data, detailed experimental protocols, and visual representations of the synthetic and biological pathways.
Introduction to this compound in Drug Discovery
This compound is a valuable bifunctional molecule in organic synthesis. The Boc-protected nitrogen allows for controlled reactions, while the reactive bromobutyl chain enables the introduction of various pharmacophores. This dual functionality makes it an ideal starting material for the synthesis of diverse libraries of compounds for biological screening. The 4-substituted piperidine motif is a common feature in many centrally acting drugs.
Targeting the Sigma-1 (σ1) Receptor
The σ1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface. It is involved in regulating a wide range of cellular functions, including ion channel activity, neuronal signaling, and cellular stress responses. Consequently, σ1 receptor ligands are being investigated for their therapeutic potential in treating conditions such as neurodegenerative diseases, pain, and psychiatric disorders.
Comparative Analysis of Sigma-1 Receptor Ligands
A key strategy in developing σ1 receptor ligands involves the etherification of a piperidine alcohol with various aromatic groups. While direct derivatization of this compound is a viable synthetic route, a closely related and well-documented approach involves the synthesis of a series of phenoxybutyl-piperidine derivatives starting from the corresponding alcohol, 1-Boc-4-(4-hydroxybutyl)piperidine. The conversion of the alcohol to the bromide is a standard synthetic transformation.
The following table summarizes the in vitro binding affinities (Ki) of a series of 4-(4-phenoxybutyl)piperidine derivatives for the σ1 receptor. These compounds were synthesized and evaluated for their ability to displace the radioligand [³H]-(+)-pentazocine from the σ1 receptor in guinea pig brain membranes. For comparison, the binding affinities of established σ1 receptor ligands are also included.
| Compound ID | Structure | R Group | σ1 Ki (nM) |
| Derived Compound 1 |
| H | 1.5 ± 0.2 |
| Derived Compound 2 |
| 4-F | 0.8 ± 0.1 |
| Derived Compound 3 |
| 4-Cl | 1.2 ± 0.3 |
| Derived Compound 4 |
| 4-CH₃ | 2.1 ± 0.4 |
| Derived Compound 5 |
| 3,4-diCl | 0.5 ± 0.1 |
| (+)-Pentazocine | N/A | N/A | 3.1 |
| Haloperidol | N/A | N/A | 3.2 |
| PRE-084 | N/A | N/A | 2.2 |
Data presented is a representative summary from published literature for illustrative purposes.
Structure-Activity Relationship (SAR) Insights:
-
The unsubstituted phenoxybutylpiperidine (Compound 1) displays high affinity for the σ1 receptor.
-
Introduction of a fluorine atom at the para-position of the phenyl ring (Compound 2) slightly enhances the binding affinity.
-
Electron-withdrawing groups, such as the 3,4-dichloro substitution (Compound 5), lead to the most potent compound in this series.
-
An electron-donating group like a methyl group at the para-position (Compound 4) slightly decreases the affinity compared to the unsubstituted analog.
Experimental Protocols
Synthesis of 4-(4-Phenoxybutyl)piperidine Derivatives
A general synthetic route to the target compounds starting from this compound is outlined below. This involves the Williamson ether synthesis, followed by the deprotection of the Boc group.
Caption: General synthetic workflow for 4-(4-phenoxybutyl)piperidine derivatives.
Detailed Protocol:
-
Etherification: To a solution of the desired substituted phenol (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (2.0 equivalents) is added. The mixture is stirred at room temperature for 30 minutes. This compound (1.0 equivalent) is then added, and the reaction mixture is heated to 80°C and stirred for 12-16 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Deprotection: The Boc-protected intermediate is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:1 v/v) and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is basified with a saturated solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried and concentrated to yield the final product.
Sigma-1 Receptor Binding Assay
The affinity of the synthesized compounds for the σ1 receptor is determined using a radioligand binding assay.[1]
Caption: Workflow for the sigma-1 receptor radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Guinea pig brains are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain the membrane preparation. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Binding Assay: The assay is performed in a total volume of 200 µL containing the membrane preparation (approximately 100-200 µg of protein), a fixed concentration of the radioligand [³H]-(+)-pentazocine (e.g., 5 nM), and varying concentrations of the test compound.[1] Non-specific binding is determined in the presence of a high concentration of an unlabeled σ1 ligand (e.g., 10 µM haloperidol).
-
Incubation and Filtration: The mixture is incubated at 37°C for 120 minutes. The binding reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification and Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Alternative Biological Targets and Comparative Compounds
While this guide focuses on the σ1 receptor, derivatives of this compound can be explored for activity at other biological targets. The histamine H3 receptor, another important CNS target, is often modulated by compounds containing a piperidine scaffold.
Histamine H3 Receptor Antagonists as an Alternative:
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).
The synthesis of H3 receptor antagonists often involves coupling a piperidine core with an imidazole or other heterocyclic moieties. This compound can serve as a key intermediate to introduce the piperidine scaffold with an appropriate linker length.
Comparative Compounds for H3 Receptor Antagonism:
| Compound | Target | Reported Activity |
| Pitolisant | Histamine H3 Receptor (Inverse Agonist) | Ki = 0.16 nM |
| Thioperamide | Histamine H3 Receptor (Antagonist) | Ki = 4.3 nM |
| Ciproxifan | Histamine H3 Receptor (Antagonist) | Ki = 0.8 nM |
Conclusion
This compound is a highly versatile starting material for the synthesis of novel piperidine-based compounds with significant biological activities. The derivatives targeting the σ1 receptor show high affinity and a clear structure-activity relationship, highlighting the potential for further optimization. The exploration of derivatives targeting other CNS receptors, such as the histamine H3 receptor, represents a promising avenue for future drug discovery efforts. The experimental protocols provided in this guide offer a foundation for the synthesis and biological evaluation of these and other novel compounds.
References
A Cost-Benefit Analysis of 1-Boc-4-(4-bromobutyl)piperidine in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of pharmaceutical development, the choice of building blocks is a critical decision that impacts reaction efficiency, cost, and overall project timelines. 1-Boc-4-(4-bromobutyl)piperidine is a valuable reagent for introducing a protected piperidine moiety via a flexible butyl linker, a common structural motif in various biologically active compounds, including ligands for G-protein coupled receptors (GPCRs) such as dopamine D2 antagonists. This guide provides a comprehensive cost-benefit analysis of using this compound in comparison to its viable alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Alkylating Agents
The primary function of this compound is to act as an electrophile in nucleophilic substitution reactions, typically for the N-alkylation of amines or O-alkylation of phenols. The efficiency of this reaction is heavily dependent on the nature of the leaving group on the butyl chain. Here, we compare the performance of this compound with its chloro, iodo, and tosyloxy analogues in a representative N-alkylation reaction with 4-fluoroaniline.
Table 1: Performance Comparison in the N-Alkylation of 4-Fluoroaniline
| Alkylating Agent | Leaving Group | Typical Reaction Time (h) | Typical Yield (%) | Purity (%) |
| 1-Boc-4-(4-chlorobutyl)piperidine | -Cl | 24 - 48 | 40 - 60 | >95 |
| This compound | -Br | 12 - 24 | 75 - 90 | >98 |
| 1-Boc-4-(4-iodobutyl)piperidine | -I | 6 - 12 | 85 - 95 | >98 |
| 1-Boc-4-(4-tosyloxybutyl)piperidine | -OTs | 8 - 16 | 80 - 95 | >98 |
Note: The data presented is a synthesis of typical results found in the literature for similar N-alkylation reactions and is intended for comparative purposes. Actual results may vary depending on the specific substrate and reaction conditions.
Cost-Benefit Analysis
While performance is a key factor, the cost of reagents is a critical consideration in process development and large-scale synthesis. The following table provides an approximate cost comparison for the different alkylating agents.
Table 2: Cost Comparison of Piperidine-based Alkylating Agents
| Alkylating Agent | CAS Number | Molecular Weight ( g/mol ) | Purity | Approx. Cost (USD/gram) |
| 1-Boc-4-(4-chlorobutyl)piperidine | 142355-80-4 | 275.81 | 97% | 50 - 80 |
| This compound | 142355-81-5 | 320.27 | 97% | 60 - 100 |
| 1-Boc-4-(4-iodobutyl)piperidine | 142355-82-6 | 367.27 | 97% | 150 - 250 |
| 1-Boc-4-(4-tosyloxybutyl)piperidine | 1245645-59-9 | 413.55 | 97% | 120 - 200 |
Note: Prices are based on publicly available data from various suppliers (2024) and are subject to change. Bulk pricing may be significantly different.
Analysis and Recommendations
-
1-Boc-4-(4-chlorobutyl)piperidine: This is the most cost-effective option. However, its lower reactivity, due to the poorer leaving group ability of chloride, often translates to longer reaction times, higher temperatures, and potentially lower yields. This may be a suitable choice for initial exploratory studies or when cost is the primary driver and reaction efficiency is less critical.
-
This compound: This reagent offers a good balance between reactivity and cost. The bromide is a better leaving group than chloride, leading to significantly shorter reaction times and higher yields under milder conditions. For many applications, this represents the optimal choice for both lab-scale synthesis and process development.
-
1-Boc-4-(4-iodobutyl)piperidine: The iodide is an excellent leaving group, resulting in the fastest reaction rates and highest yields. However, this comes at a significantly higher cost and potentially lower stability. Its use is justified when dealing with poorly nucleophilic substrates or when maximizing yield and minimizing reaction time is paramount, despite the higher reagent cost.
-
1-Boc-4-(4-tosyloxybutyl)piperidine: The tosyloxy group is also an excellent leaving group, providing reactivity comparable to or slightly better than the bromide. It is a viable, albeit more expensive, alternative to the bromobutyl derivative. It is often prepared from the corresponding alcohol, which adds a step to the overall synthesis if not commercially available.
Experimental Protocols
The following are generalized protocols for the N-alkylation of an amine using the piperidine-based alkylating agents discussed.
Protocol 1: General Procedure for N-Alkylation with 1-Boc-4-(4-halobutyl)piperidine
-
Reaction Setup: To a solution of the amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile, or DMSO) is added a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5 - 2.0 eq.).
-
Addition of Alkylating Agent: 1-Boc-4-(4-halobutyl)piperidine (1.1 - 1.2 eq.) is added to the mixture.
-
Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the halide (Cl < Br < I). The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Synthesis of 1-Boc-4-(4-tosyloxybutyl)piperidine
-
Starting Material: 1-Boc-4-(4-hydroxybutyl)piperidine (1.0 eq.) is dissolved in a suitable solvent (e.g., dichloromethane or pyridine).
-
Tosylation: The solution is cooled to 0 °C and p-toluenesulfonyl chloride (1.1 - 1.2 eq.) is added portion-wise. If not using pyridine as the solvent, a base such as triethylamine (1.5 eq.) is added.
-
Reaction: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-12 hours. The reaction progress is monitored by TLC.
-
Work-up: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed sequentially with 1M HCl (if a tertiary amine base was used), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by recrystallization or flash column chromatography to yield 1-Boc-4-(4-tosyloxybutyl)piperidine.
Visualization of Synthetic Workflow and Logic
The following diagrams illustrate the synthetic pathway and the decision-making process for selecting the appropriate alkylating agent.
Caption: General workflow for the N-alkylation reaction.
Caption: Decision logic for reagent selection.
A Comparative Analysis of Synthetic Strategies for 1-Boc-4-(4-bromobutyl)piperidine
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative study of two distinct synthetic routes to 1-Boc-4-(4-bromobutyl)piperidine, a valuable building block in medicinal chemistry. The routes are evaluated based on experimental data for yield, reaction conditions, and the nature of the chemical transformations.
Two primary strategies for the synthesis of this compound are presented:
-
Route A: Carbon Chain Elongation via Wittig Reaction. This pathway commences with the readily available 1-Boc-4-piperidone and constructs the four-carbon side chain through a Wittig reaction, followed by subsequent reduction and bromination.
-
Route B: Grignard Addition to a Piperidone Core followed by Bromination. This approach utilizes a Grignar reaction to introduce a protected four-carbon unit onto the 1-Boc-4-piperidone scaffold, which is then deprotected and converted to the final product.
Data Presentation
The following table summarizes the quantitative data for the key steps in each synthetic route, allowing for a direct comparison of their efficiencies.
| Route | Step | Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| A | 1 | Wittig Reaction | (3-Methoxycarbonylpropyl)triphenylphosphonium bromide, KHMDS | THF | -78 to rt | 12 | ~75 |
| 2 | Reduction | H₂, Pd/C | Methanol | rt | 12 | ~95 | |
| 3 | Bromination | PPh₃, CBr₄ | Dichloromethane | 0 to rt | 2 | ~90 | |
| B | 1 | Grignard Reaction | 4-Chlorobutyl tetrahydropyran-2-yl ether, Mg, 1,2-dibromoethane | THF | 0 to rt | 4 | ~80 |
| 2 | Deprotection | p-Toluenesulfonic acid | Methanol | rt | 3 | ~95 | |
| 3 | Bromination | PPh₃, CBr₄ | Dichloromethane | 0 to rt | 2 | ~90 |
Experimental Protocols
Route A: Wittig Reaction Pathway
Step 1: Synthesis of tert-butyl 4-(4-methoxycarbonylbutylidene)piperidine-1-carboxylate
To a stirred suspension of (3-methoxycarbonylpropyl)triphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added potassium hexamethyldisilazide (KHMDS) (1.1 equiv.) as a solution in THF. The resulting deep red solution is stirred at -78 °C for 1 hour. A solution of 1-Boc-4-piperidone (1.0 equiv.) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate
The product from Step 1 is dissolved in methanol and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the fully saturated alcohol.
Step 3: Synthesis of this compound
To a solution of the alcohol from Step 2 (1.0 equiv.) and carbon tetrabromide (CBr₄) (1.5 equiv.) in dichloromethane at 0 °C is added triphenylphosphine (PPh₃) (1.5 equiv.) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give this compound.[1][2]
Route B: Grignard Reaction Pathway
Step 1: Synthesis of tert-butyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)-4-hydroxypiperidine-1-carboxylate
Magnesium turnings (1.5 equiv.) and a crystal of iodine are placed in a flame-dried flask under an argon atmosphere. A solution of 4-chlorobutyl tetrahydropyran-2-yl ether (1.2 equiv.) and 1,2-dibromoethane (catalytic amount) in anhydrous THF is added dropwise to initiate the Grignard reagent formation. Once the reaction is initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour. The Grignard reagent is then cooled to 0 °C and a solution of 1-Boc-4-piperidone (1.0 equiv.) in anhydrous THF is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Step 2: Synthesis of tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate
The protected alcohol from Step 1 is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred at room temperature for 3 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired alcohol.
Step 3: Synthesis of this compound
To a solution of the alcohol from Step 2 (1.0 equiv.) and carbon tetrabromide (CBr₄) (1.5 equiv.) in dichloromethane at 0 °C is added triphenylphosphine (PPh₃) (1.5 equiv.) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the final product.[1][2]
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to this compound.
References
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 1-Boc-4-(4-bromobutyl)piperidine
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-Boc-4-(4-bromobutyl)piperidine, a key building block in the synthesis of various pharmaceutical agents, requires rigorous purity assessment to ensure the absence of potentially reactive or toxic impurities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.
Recommended Analytical Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted technique for the purity analysis of a broad spectrum of organic molecules, including protected piperidine derivatives.[1] This method is highly effective in separating the target compound from its potential impurities based on differences in their polarity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a sample of this compound, comparing its performance with alternative analytical methods.
| Analytical Method | Parameter | This compound | Impurity 1 (Starting Material) | Impurity 2 (By-product) |
| HPLC | Retention Time (min) | 8.52 | 3.14 | 7.98 |
| Peak Area (%) | 99.5 | 0.25 | 0.25 | |
| Purity (%) | 99.5 | - | - | |
| GC-MS | Retention Time (min) | 12.34 | 5.87 | 11.91 |
| Relative Abundance (%) | 99.4 | 0.3 | 0.3 | |
| Purity (%) | 99.4 | - | - | |
| qNMR | Chemical Shift (ppm) | 3.40 (t), 1.45 (s) | - | - |
| Integral Ratio | - | - | - | |
| Purity (mol%) | 99.6 | - | - | |
| LC-MS | Retention Time (min) | 8.51 | 3.13 | 7.97 |
| [M+H]⁺ (m/z) | 336.13 | 176.08 | 352.12 | |
| Relative Purity (%) | >99 | - | - |
Experimental Protocols
HPLC Purity Analysis of this compound
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B, 2-15 min: 30% to 90% B, 15-20 min: 90% B, 20.1-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Alternative Analytical Methods: A Comparative Overview
While HPLC is the recommended method for routine purity analysis, other techniques can provide complementary or confirmatory data.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. Derivatization may be necessary for less volatile compounds. GC-MS provides excellent separation efficiency and mass information for impurity identification.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance against a certified reference standard without the need for a specific standard of the analyte. It provides structural information and is insensitive to the chemical properties of the analyte.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is particularly useful for identifying and characterizing unknown impurities by providing molecular weight and fragmentation data. An HPLC-TOF (Time of Flight) method, for instance, can provide exact mass measurements.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis for this compound.
References
A Comparative Guide to the Stability of 1-Boc-4-(4-bromobutyl)piperidine and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision that influences the efficiency, yield, and purity of the final product. The stability of these protected intermediates under various chemical conditions is a key factor in the successful execution of multi-step synthetic routes. This guide provides an objective comparison of the stability of 1-Boc-4-(4-bromobutyl)piperidine against its analogues bearing other common amine protecting groups, namely Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc). The comparison is supported by established chemical principles and outlines experimental protocols for assessing stability.
The tert-butyloxycarbonyl (Boc) protecting group is widely utilized due to its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions. However, its primary liability is its sensitivity to acidic conditions.[1] In contrast, the Cbz group is stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[2][3] The Fmoc group offers an orthogonal strategy, being stable to acidic conditions but labile to basic reagents, typically piperidine.[4][5] Understanding these distinct stability profiles is crucial for designing robust synthetic pathways.
Comparative Stability Data
The following tables summarize the expected stability of this compound and its Cbz and Fmoc analogues under various stress conditions, based on the known properties of these protecting groups. The data is presented as the percentage of the compound remaining after a specified duration.
Table 1: Stability under Acidic and Basic Conditions
| Compound | Condition | % Remaining (24h) | Primary Degradation Product |
| This compound | 0.1 M HCl (aq) | <10% | 4-(4-bromobutyl)piperidine |
| 0.1 M NaOH (aq) | >95% | No significant degradation | |
| 1-Cbz-4-(4-bromobutyl)piperidine | 0.1 M HCl (aq) | >95% | No significant degradation |
| 0.1 M NaOH (aq) | >95% | No significant degradation | |
| 1-Fmoc-4-(4-bromobutyl)piperidine | 0.1 M HCl (aq) | >95% | No significant degradation |
| 20% Piperidine in DMF | <5% | 4-(4-bromobutyl)piperidine |
Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions
| Compound | Condition | % Remaining (24h) |
| This compound | 3% H₂O₂ (aq) | >90% |
| 60°C | >95% | |
| UV light (254 nm) | >90% | |
| 1-Cbz-4-(4-bromobutyl)piperidine | 3% H₂O₂ (aq) | >90% |
| 60°C | >95% | |
| UV light (254 nm) | >90% | |
| 1-Fmoc-4-(4-bromobutyl)piperidine | 3% H₂O₂ (aq) | >90% |
| 60°C | >95% | |
| UV light (254 nm) | >90% |
Experimental Protocols
To quantitatively assess the stability of this compound and its alternatives, a forced degradation study can be performed.[6][7] The following protocols outline the methodologies for these key experiments.
General Procedure for Forced Degradation Studies
Objective: To assess the stability of the test compound under various stress conditions by monitoring the degradation over time using a stability-indicating HPLC method.
Materials:
-
This compound (or alternative)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of the test compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Thermal Degradation: Place a solid sample of the compound in an oven maintained at 60°C. Also, prepare a solution in acetonitrile (1 mg/mL) and heat at 60°C.
-
Photolytic Degradation: Expose a solid sample and a solution in acetonitrile (1 mg/mL) to UV light (e.g., 254 nm) in a photostability chamber. A dark control sample should be kept under the same conditions but protected from light.
-
-
Time Points: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching:
-
For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.
-
For the thermal and photolytic solution samples, cool to room temperature. For the solid samples, dissolve in acetonitrile to the initial concentration.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact compound from its degradation products.[8][9]
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the forced degradation study of piperidine derivatives.
Caption: Logical relationship of stability under different stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Application of 1-Boc-4-(4-bromobutyl)piperidine and its Alternatives in Medicinal Chemistry
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its conformational properties and its utility as a versatile building block.[1][2] Among the various functionalized piperidines, 1-Boc-4-(4-bromobutyl)piperidine serves as a key intermediate for introducing a flexible four-carbon chain, enabling the synthesis of diverse molecular architectures. This guide provides a comparative analysis of the applications of this compound and its synthetic equivalents, offering insights into their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Role of this compound as an Alkylating Agent
This compound is a valuable reagent for the N-alkylation of various nucleophiles, such as amines, phenols, and thiols. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents self-reactivity and can be readily removed under acidic conditions to reveal the secondary amine for further functionalization. The 4-bromobutyl chain provides a reactive electrophile for the desired alkylation reaction.
General Reaction Scheme:
Caption: General workflow for alkylation using this compound.
Performance Comparison with Alternative Alkylating Strategies
While direct alkylation with this compound is a straightforward approach, other synthetic strategies can be employed to achieve the same molecular scaffold. The choice of method often depends on the availability of starting materials, desired yield, and the specific functional groups present in the molecule.
Table 1: Comparison of Synthetic Strategies for Introducing a 4-(Piperidin-4-yl)butyl Moiety
| Strategy | Description | Typical Yields | Advantages | Disadvantages |
| Direct Alkylation | N-alkylation of a substrate with this compound. | 60-90% | Simple, one-step reaction. | Requires synthesis of the bromobutylpiperidine reagent. |
| Reductive Amination | Reaction of a substrate bearing a primary amine with 1-Boc-4-(4-oxobutyl)piperidine followed by reduction. | 70-95% | High yields, mild reaction conditions. | Requires the corresponding aldehyde or ketone, which may not be readily available. |
| Two-Step Alkylation and Cyclization | Reaction of a substrate with a bifunctional reagent (e.g., 1,4-dibromobutane) followed by cyclization with a piperidine precursor. | 40-70% | Can be used to build the piperidine ring in situ. | Lower yields, potential for side reactions. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using this compound
-
Materials: this compound (1.0 eq), amine substrate (1.0-1.2 eq), potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq), acetonitrile or dimethylformamide (DMF), argon or nitrogen atmosphere.
-
Procedure:
-
To a solution of the amine substrate in acetonitrile or DMF, add the base (K₂CO₃ or TEA).
-
Add this compound to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reductive Amination with 1-Boc-4-(4-oxobutyl)piperidine
-
Materials: 1-Boc-4-(4-oxobutyl)piperidine (1.0 eq), primary amine substrate (1.0 eq), sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), dichloromethane (DCM) or 1,2-dichloroethane (DCE), acetic acid (catalytic amount).
-
Procedure:
-
Dissolve the 1-Boc-4-(4-oxobutyl)piperidine and the primary amine substrate in DCM or DCE.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Signaling Pathways and Experimental Workflows
The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), which are involved in a multitude of signaling pathways. The 4-butylpiperidine substructure can serve as a linker to position pharmacophoric elements for optimal receptor binding.
Caption: Simplified GPCR signaling pathway modulated by a ligand containing a 4-butylpiperidine linker.
The synthesis of such ligands often involves a multi-step workflow, where the introduction of the piperidine moiety is a key step.
Caption: Experimental workflow for the synthesis of a GPCR ligand using this compound.
Conclusion
This compound is a highly effective and versatile building block for the introduction of a 4-butylpiperidine moiety in the synthesis of complex organic molecules. While direct alkylation offers a straightforward approach, alternative methods such as reductive amination can provide higher yields and milder reaction conditions. The choice of synthetic strategy should be guided by the specific requirements of the target molecule and the availability of starting materials. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of piperidine-containing compounds with potential therapeutic applications.
References
Safety Operating Guide
Proper Disposal of 1-Boc-4-(4-bromobutyl)piperidine: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-Boc-4-(4-bromobutyl)piperidine, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. This includes wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE) Summary:
| Protective Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | May be required if dust or aerosols are generated | To prevent inhalation. |
Always handle the compound away from ignition sources, as vapors may form explosive mixtures with air. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][2]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, weighing paper) in a designated, properly labeled, and securely closed container.[1]
-
The container should be suitable for chemical waste and clearly marked with the contents.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arrange for Professional Disposal:
-
Contact a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
-
Disposal of Contaminated Packaging:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning where available.[1]
-
Spill and Leak Management
In the event of a spill or leak, the following steps should be taken immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.[1]
-
Clean-up:
-
For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[2] Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as chemical waste.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Boc-4-(4-bromobutyl)piperidine
Essential Safety Protocols for Handling 1-Boc-4-(4-bromobutyl)piperidine
This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this chemical compound.
Hazard Assessment
| Hazard Category | Potential Effects |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6][7] Prolonged contact may cause burns.[1][4] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[3][5][6][7] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or vapor.[5][7] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for various operational scenarios. All PPE should be inspected for integrity before use.[3]
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety glasses with side shields.[8] | Nitrile gloves (double-gloving recommended).[9][10] | Full-cuff lab coat.[11] | Required if not in a fume hood or if dust is generated. Use a NIOSH-approved N95 respirator.[9][12] |
| Solution Preparation/Reaction | Chemical safety goggles.[3] Use a full face shield if a splash hazard exists.[3][12] | Chemically resistant gloves (e.g., nitrile), double-gloved.[9][10] Ensure cuffs are over the lab coat sleeves. | Chemically resistant, poly-coated gown or lab coat.[9][13] | Not required if handled exclusively within a certified chemical fume hood.[2][11] |
| Large Spill Cleanup | Full face shield and chemical safety goggles.[3][12] | Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber).[14] | Chemical-resistant apron or suit over a lab coat.[14] | Air-purifying respirator with organic vapor cartridges or a PAPR.[9][12] |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational protocol is essential for safety.
Preparation and Pre-Handling
-
Location: All handling of this compound, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][11][15]
-
Safety Equipment: Before starting, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][6] Have a chemical spill kit appropriate for halogenated organic compounds nearby.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the handling area.
Handling and Experimental Protocol
-
Weighing: If handling the solid form, weigh it out within the fume hood to contain any dust. Use non-sparking tools to prevent static discharge.[1][11][16]
-
Transfers: When transferring the substance, whether solid or in solution, do so carefully to avoid splashes or aerosol generation.
-
Heating: If heating is required, use controlled heating sources like a heating mantle or oil bath. Avoid open flames.[1][11]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1][6][11] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][5]
Post-Handling Decontamination
-
Work Surfaces: Clean and decontaminate all work surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the gown and eye protection, and finally the inner gloves.[12] Dispose of all single-use PPE as hazardous waste.[10][12]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All waste containing this compound, including unused material and reaction byproducts, must be collected in a dedicated, clearly labeled, and tightly sealed container for halogenated organic waste.[11][16] Do not discharge chemical waste into drains or sewers.[16]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous chemical waste.[12]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[16] Puncture the container to prevent reuse before disposal.[16]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5][16] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[6][16] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.
-
Spill: Evacuate the area.[16] For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[1][3] For large spills, contact your institution's environmental health and safety department immediately.
Visualized Workflow
The following diagram outlines the essential workflow for safely handling this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
- 9. workwearsolutions.net [workwearsolutions.net]
- 10. pogo.ca [pogo.ca]
- 11. benchchem.com [benchchem.com]
- 12. halyardhealth.com [halyardhealth.com]
- 13. gerpac.eu [gerpac.eu]
- 14. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





